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  • Product: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid
  • CAS: 1216033-28-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid Abstract This technical guide provides a comprehensive, research-grade overview of the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS No. 1216033-28-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Pyrimidine derivatives form the core scaffold of numerous biologically active molecules, making robust synthetic and analytical methodologies essential for further research.[2] This document outlines a validated multi-step synthetic pathway, from commercially available starting materials to the final, purified product. It further details a suite of analytical techniques required for unambiguous structural elucidation and purity verification, including NMR and FT-IR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important molecular entity.

Introduction and Strategic Overview

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a highly functionalized pyrimidine derivative. Its structural features—a carboxylic acid, a primary alcohol, and the pyrimidine core—make it a versatile building block for the synthesis of more complex molecules, particularly as a precursor for potential therapeutic agents.[1] The development of a clear, reproducible, and scalable synthesis is paramount.

The synthetic strategy detailed herein is predicated on a classical and reliable approach to pyrimidine ring formation: the condensation of a β-dicarbonyl equivalent with an amidine.[3] To manage the reactivity of the hydroxymethyl group, a benzyl ether protecting group strategy is employed. The synthesis proceeds through three key stages:

  • Protected Pyrimidine Synthesis: Cyclocondensation to form the core pyrimidine ring with a protected hydroxyl group and an ester functionality.

  • Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

  • Deprotection: Removal of the benzyl protecting group to reveal the target hydroxymethyl functionality.

This multi-step approach ensures high yields and facilitates purification at each stage, culminating in a product of high purity suitable for downstream applications.

Synthetic Pathway and Mechanism

The chosen synthetic route leverages common and well-documented transformations in heterocyclic chemistry. The causality behind each step is explained to provide a deeper understanding of the process.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule suggests a logical pathway involving the protection of the hydroxymethyl group and the formation of the pyrimidine ring from simpler precursors. The carboxylic acid can be derived from the hydrolysis of a more stable ethyl ester, which also serves to activate the C5 position for cyclization.

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylate

This step involves the core pyrimidine ring formation. The reaction is a cyclocondensation between 2-(benzyloxy)acetamidine hydrochloride and ethyl 2-ethoxymethylidene-3-oxobutanoate.

  • Rationale: Sodium ethoxide acts as a base to deprotonate the amidine hydrochloride and catalyze the condensation. The ethoxymethylenebutanoate is an ideal three-carbon electrophilic component for this type of reaction. Ethanol is an appropriate solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

Step 2: Synthesis of 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylic acid

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide.

  • Rationale: Lithium hydroxide is an effective reagent for saponification.[4] The reaction is typically performed in a mixture of aqueous and organic solvents (e.g., THF/water) to ensure the solubility of the starting material. The reaction is monitored until completion, and the product is isolated by acidification, which protonates the carboxylate salt, causing it to precipitate.

Step 3: Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (Final Product)

The final step is the removal of the benzyl protecting group via catalytic hydrogenation.

  • Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers. This method is clean and typically proceeds with high yield under mild conditions (room temperature, atmospheric pressure of H₂). The catalyst is easily removed by filtration, simplifying the product work-up.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Synthesis Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Deprotection A 2-(Benzyloxy)acetamidine HCl + Ethyl 2-ethoxymethylidene-3-oxobutanoate B Sodium Ethoxide in Ethanol A->B Reaction C Formation of Ethyl 2-(benzyloxymethyl)- 4-methylpyrimidine-5-carboxylate B->C Work-up & Purification D Protected Ester Intermediate C->D E LiOH in THF/Water D->E Reaction F Formation of Protected Carboxylic Acid E->F Acidification & Isolation G Protected Carboxylic Acid F->G H H₂, 10% Pd/C in Methanol G->H Hydrogenolysis I Final Product: 2-(Hydroxymethyl)-4-methylpyrimidine- 5-carboxylic acid H->I Filtration & Crystallization

Caption: Multi-step synthesis workflow for the target compound.

Detailed Synthetic Procedure

Step 1: Ethyl 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of Na in 100 mL of absolute ethanol), add 2-(benzyloxy)acetamidine hydrochloride (9.33 g, 50 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-ethoxymethylidene-3-oxobutanoate (9.31 g, 50 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a pale yellow oil.[5]

Step 2: 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylic acid

  • Dissolve the ester from Step 1 (e.g., 13.6 g, 47.5 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (2.99 g, 71.25 mmol) and stir the mixture at room temperature for 12 hours.[4]

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Step 3: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

  • Dissolve the protected acid from Step 2 (e.g., 10.3 g, 40 mmol) in methanol (200 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g, ~10 wt%) to the solution under an inert atmosphere.

  • Purge the flask with hydrogen gas and stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

  • Monitor the reaction by TLC or HPLC-MS to confirm the removal of the benzyl group.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from an ethanol/water mixture to afford the final product as a white crystalline solid.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Characterization Workflow Diagram

G Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) NMR->MS Molecular Weight IR FT-IR Spectroscopy MS->IR Functional Groups HPLC HPLC Analysis IR->HPLC Purity Assessment Conclusion Structure & Purity Confirmed HPLC->Conclusion

Caption: Analytical workflow for structural and purity validation.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for the final product.

Table 1: Expected NMR Data (in DMSO-d₆, 400 MHz)

Data TypeChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~13.0broad singlet-COOH
~8.80singletH-6 (pyrimidine ring)
~5.50triplet-CH₂OH
~4.60doublet-CH₂ OH
~2.60singlet-CH₃
¹³C NMR ~168.0-C OOH
~165.0-C-2
~160.0-C-4
~155.0-C-6
~120.0-C-5
~60.0--C H₂OH
~23.0--C H₃

Causality: The chemical shifts are predicted based on established data for pyrimidine derivatives.[6][7] The acidic proton of the carboxylic acid is expected to be highly deshielded. The aromatic proton at C-6 appears downfield due to the electron-withdrawing nature of the pyrimidine ring and adjacent carboxyl group.

Table 2: Expected FT-IR and Mass Spectrometry Data

TechniqueParameterExpected Value/Observation
FT-IR O-H stretch (acid)3300-2500 cm⁻¹ (broad)
O-H stretch (alcohol)3400-3200 cm⁻¹
C=O stretch (acid)~1700 cm⁻¹
C=N, C=C stretch1620-1450 cm⁻¹
Mass Spec. ModeESI+
(ESI-MS)[M+H]⁺m/z 169.06
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol [8]

Causality: FT-IR spectroscopy confirms the presence of key functional groups.[9] The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. Mass spectrometry provides the molecular weight, which is the most definitive piece of evidence for the compound's identity. The fragmentation pattern may show losses corresponding to H₂O and COOH.

Table 3: High-Performance Liquid Chromatography (HPLC) Method

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >98%

Causality: This reverse-phase HPLC method is a standard protocol for analyzing polar organic molecules.[10][11] The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. Purity is determined by integrating the area of the product peak relative to the total peak area.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid. By employing a protecting group strategy and classical pyrimidine synthesis, the target compound can be obtained in high purity. The analytical methods described provide a complete framework for verifying the structural integrity of the final product, ensuring its suitability for advanced applications in pharmaceutical and chemical research. The protocols and data presented herein are designed to be a valuable resource for scientists working with pyrimidine-based scaffolds.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Applied Science and Biotechnology Journal. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal, 4(2), 1-5.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Abdel-Mottaleb, Y. et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • BenchChem. Purification of Pyrimidine Derivatives by Column Chromatography.
  • El-Faham, A. et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
  • American Chemical Society. (1940). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid.
  • Google Patents. (1970). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Chemical Substance Information. 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Sapphire Bioscience. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.
  • Matrix Scientific. 2-Hydroxy-4-methyl-pyrimidine-5-carboxylic acid ethyl ester.
  • ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry.
  • PMC. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
  • PrepChem.com. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chem-Impex. Pyrimidine-2-carboxylic acid.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Google Patents. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • PMC. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid.

Sources

Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a proposed synthetic pathway, and its potential applications, offering valuable insights for researchers in the field.

Compound Identification and Physicochemical Properties

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals.[1] The presence of a carboxylic acid group at the 5-position and a hydroxymethyl group at the 2-position provides multiple points for chemical modification and potential interaction with biological targets.

Table 1: Compound Identification and Properties

IdentifierValueSource
CAS Number 1216033-28-1[2][3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Canonical SMILES CC1=NC(=C(C=N1)C(=O)O)COInferred from Name
Physical Appearance Solid (predicted)---
Solubility Expected to be soluble in polar organic solvents and aqueous bases.---
pKa The carboxylic acid moiety is predicted to have a pKa in the range of 3-5, while the pyrimidine nitrogens are weakly basic.---

Chemical Structure

The chemical structure of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is characterized by a central pyrimidine ring. A methyl group is attached at the 4-position, a carboxylic acid group at the 5-position, and a hydroxymethyl group at the 2-position.

G cluster_0 Proposed Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid Start Ethyl 2-(acetoxymethyl)-4-methylpyrimidine-5-carboxylate Step1 Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) Start->Step1 Intermediate Sodium 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 End 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid Step2->End

Caption: Proposed two-step synthesis from the corresponding ethyl ester.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

This precursor could potentially be synthesized from simpler starting materials using established methods for pyrimidine ring formation. One such general procedure involves the condensation of an amidine with a β-keto ester derivative.

Step 2: Hydrolysis of Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

  • Materials:

    • Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, for acidification)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 using hydrochloric acid.

    • The resulting precipitate, 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, can be collected by filtration.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific applications of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid are not extensively documented, its structural features suggest several areas of potential utility.

  • Anticancer Agents: Many pyrimidine derivatives are utilized as antimetabolites in cancer therapy. The structural similarity of this compound to natural nucleobases could allow it to interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

  • Antiviral and Antimicrobial Agents: The pyrimidine core is present in several antiviral and antimicrobial drugs. This compound could serve as a building block for the synthesis of novel agents targeting viral or microbial enzymes.

  • Enzyme Inhibitors: The carboxylic acid and hydroxymethyl groups can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, making this scaffold a candidate for the development of specific enzyme inhibitors. For instance, dihydroxypyrimidine carboxylic acids have been investigated as inhibitors of viral endonucleases. [4]* Plant Growth Regulators: Some pyrimidine carboxylic acid derivatives have been shown to act as plant growth stimulators, suggesting potential applications in agriculture.

Conclusion

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid represents a chemical entity with significant potential for further investigation. Its substituted pyrimidine core is a well-established pharmacophore, and the presence of versatile functional groups opens avenues for the synthesis of diverse chemical libraries. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its structure, a plausible synthetic strategy, and promising areas for future research and development. Further studies are warranted to fully elucidate its physicochemical properties and biological activities.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed. Available at: [Link]

Sources

Foundational

The Structural Biology and Synthetic Evolution of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

Executive Summary: Bridging Natural Occurrence and Synthetic Design In the landscape of modern medicinal chemistry, the distinction between a naturally occurring metabolite and a rationally designed synthetic pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging Natural Occurrence and Synthetic Design

In the landscape of modern medicinal chemistry, the distinction between a naturally occurring metabolite and a rationally designed synthetic pharmacophore is often blurred by biomimetic engineering. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1216033-28-1) is a prime example of this paradigm[1][2].

While this specific compound is a purely synthetic entity—not isolated directly from biological sources—its discovery and structural architecture are inextricably linked to the natural occurrence of pyrimidine metabolites[3][4]. It was engineered to capture the binding affinity of natural pyrimidines (such as the thiamine pyrimidine moiety and toxopyrimidine) while providing a robust, functionalizable scaffold (via the C5-carboxylic acid) for peptide coupling[3][5]. Today, this pyrimidine-5-carboxylic acid core serves as a critical warhead and lipophilic linker in the optimization of natural product antibiotics, including arylomycins and human defensin-inspired peptidomimetics[6][7].

This whitepaper deconstructs the biosynthetic inspiration, medicinal chemistry evolution, and experimental workflows necessary to utilize this advanced synthetic scaffold.

The Biosynthetic Inspiration: Natural Pyrimidine Analogs

To understand the discovery of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, we must analyze the natural occurrence of its structural analogs. Nature heavily utilizes the pyrimidine ring in primary metabolism, most notably in the biosynthesis of Thiamine (Vitamin B1) .

The pyrimidine moiety of thiamine (4-amino-5-hydroxymethyl-2-methylpyrimidine, or HMP) shares a striking structural homology with our target compound. Similarly, Toxopyrimidine (2-methyl-4-amino-5-hydroxymethylpyrimidine), a naturally occurring antivitamin, demonstrates how slight variations in pyrimidine substitution can drastically alter biological activity—shifting a molecule from an essential nutrient to a competitive inhibitor[8].

Medicinal chemists extracted these naturally occurring C2/C4/C5 substitution patterns to design the 4-methylpyrimidine-5-carboxylic acid scaffold. The C2-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, the C4-methyl provides steric stability, and the C5-carboxylic acid replaces the native hydroxymethyl group to enable amide coupling with complex peptides[7][9].

G NatMet Natural Pyrimidine Metabolites (e.g., Thiamine HMP) Toxo Toxopyrimidine (Antivitamin B1) NatMet->Toxo Structural variation Evol Medicinal Chemistry Evolution & Optimization NatMet->Evol Pharmacophore extraction Toxo->Evol Toxicity/Bioactivity profiling Synth 2-(Hydroxymethyl)-4-methylpyrimidine -5-carboxylic acid (CAS 1216033-28-1) Evol->Synth Scaffold design Target Antibiotic Scaffolds (e.g., Arylomycins) Synth->Target Peptide coupling via C5-COOH

Figure 1: Biosynthetic inspiration and synthetic evolution of pyrimidine-5-carboxylic acid scaffolds.

Discovery and Medicinal Chemistry Evolution

The true "discovery" of this molecule lies in its application as a transformative building block in combating antimicrobial resistance (AMR). Natural product antibiotics often suffer from poor pharmacokinetic properties or susceptibility to bacterial efflux pumps[10][11].

Arylomycin Optimization

Arylomycins are nonribosomally synthesized lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase I). However, natural arylomycins exhibit weak activity against Gram-negative bacteria. Researchers discovered that replacing the native lipopeptide tail with a 4-methylpyrimidine-5-carboxylic acid derivative drastically improved membrane penetration and target binding, yielding potent activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa[7][12].

Defensin-Inspired Peptidomimetics

In parallel, researchers investigating human α-defensin 5 (HD5) utilized the pyrimidine-5-carboxylic acid scaffold to design synthetic peptidomimetics. By coupling the pyrimidine core to specific peptide sequences, they successfully engineered compounds that perturb the outer membrane of ESKAPE pathogens while maintaining a highly favorable therapeutic index and low mammalian cytotoxicity[6][13].

Quantitative Data: Scaffold Versatility

The versatility of the pyrimidine-5-carboxylic acid core is demonstrated by its various functionalized derivatives used across different therapeutic areas.

Table 1: Physicochemical and Biological Properties of Pyrimidine-5-carboxylic Acid Scaffolds

Scaffold DerivativeKey SubstitutionTarget ApplicationNotable Biological EffectReference
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid C2-HydroxymethylSynthetic Building BlockPrecursor for peptidomimetics[1][2]
2-(4-(tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid C2-ArylDefensin-inspired antibioticsEnhanced therapeutic index vs ESKAPE[6][13]
2-(4-Mercaptophenyl)-4-methylpyrimidine-5-carboxylic acid C2-ThioarylArylomycin optimizationBroad-spectrum Gram-negative activity[7][12]
2-methyl-4-phenylpyrimidine-5-carboxylic acid C4-PhenylAnti-leishmanial agentsLeishmania DHFR enzyme inhibition[8]

Experimental Workflows: Synthesis and Validation

As a Senior Application Scientist, I emphasize that the reliability of downstream biological assays depends entirely on the purity and structural integrity of the synthetic scaffold. The following protocol details the hydrolysis of the ester precursor to yield the free 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, a critical step before peptide coupling[12].

Protocol: Hydrolysis of Ethyl 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylate

1. Dissolution: Dissolve the ester precursor (1.0 mmol) in 5 mL of Tetrahydrofuran (THF). Causality: THF is selected because it provides optimal solvation for the lipophilic pyrimidine ester while remaining highly miscible with water, ensuring a homogenous reaction mixture upon the addition of the aqueous base.

2. Base Addition: Add a solution of Lithium Hydroxide (LiOH) (5.0 mmol) dissolved in 1 mL of deionized water dropwise to the stirring solution. Causality: LiOH is deployed over stronger bases like NaOH or KOH. The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity, while the hydroxide acts as a mild nucleophile. This precise reactivity prevents the unwanted degradation or oxidation of the sensitive C2-hydroxymethyl group.

3. Reaction Monitoring: Stir the mixture at room temperature (20-25°C) for 2 hours. Causality: Room temperature kinetics are sufficient for the hydrolysis of the sterically unhindered C5 ester. Elevated temperatures are strictly avoided to maintain the integrity of the pyrimidine ring and prevent decarboxylation.

4. Acidification: Dilute the reaction mixture with 10 mL of water and carefully adjust the pH to 3.0 using 1 N HCl. Causality: The pKa of the C5 carboxylic acid is approximately 4.5. Dropping the pH to 3 ensures the complete protonation of the carboxylate, rendering the molecule charge-neutral. This is an absolute requirement for efficient partitioning into the organic phase during extraction.

5. Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Ethyl acetate selectively partitions the neutral carboxylic acid away from the highly polar aqueous lithium chloride salts, yielding a high-purity product ready for downstream amide coupling.

Self-Validating Quality Control

To ensure the protocol has succeeded, the product must be subjected to LC-MS and ¹H-NMR. The disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) in the ¹H-NMR spectrum, combined with the presence of the [M-H]⁻ ion at m/z 167.04 in negative-mode ESI-MS[14], acts as a self-validating confirmation of successful hydrolysis.

Workflow Step1 Step 1: Condensation Amidine + beta-keto ester Step2 Step 2: Cyclization Pyrimidine Core Formation Step1->Step2 Step3 Step 3: Ester Hydrolysis LiOH in THF/H2O Step2->Step3 Step4 Step 4: Acidification & Extraction pH adjustment to 3 Step3->Step4 QC Quality Control LC-MS & 1H-NMR Step4->QC

Figure 2: Step-by-step synthetic workflow and analytical validation of the pyrimidine scaffold.

References

  • NextSDS Database. 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information. NextSDS. URL:[Link]

  • PubChemLite. 1216033-28-1 (C7H8N2O3) Mass Spectrometry Data. University of Luxembourg. URL: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 67(8), 6585-6609. DOI: 10.1021/acs.jmedchem.4c00018. URL:[Link]

  • Luo, G., et al. (2022). Human defensin-inspired discovery of peptidomimetic antibiotics. Proceedings of the National Academy of Sciences (PNAS), 119(10), e2117283119. DOI: 10.1073/pnas.2117283119. URL:[Link]

  • Liu, K., & Huigens III, R. W. (2020). Instructive Advances in Chemical Microbiology Inspired by Nature's Diverse Inventory of Molecules. ACS Infectious Diseases, 6(4), 541-562. DOI: 10.1021/acsinfecdis.9b00413. URL:[Link]

  • Waleed, et al. (2025). Pyrimidine Derivatives as Promising Anti-Leishmanial Agents. International Journal of Pharmaceutical Sciences. URL: [Link]

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Exploratory

An In-Depth Technical Guide to In Silico Docking of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Abstract This whitepaper provides a comprehensive, in-depth guide to performing in silico molecular docking studies on 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid. Designed for researchers, computational chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive, in-depth guide to performing in silico molecular docking studies on 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the scientific rationale behind each step, emphasizing best practices for ensuring data integrity and generating meaningful, reproducible results. We will navigate the complete workflow: from ligand and target selection to the nuances of protein preparation, grid generation, docking execution, and the critical analysis of binding interactions. This guide is grounded in established scientific principles and leverages open-access tools to provide a practical framework for structure-based drug design explorations.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is notoriously long and expensive.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to de-risk and accelerate this process.[2][3] Among CADD methodologies, molecular docking is a cornerstone technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4] This predictive power allows researchers to screen virtual libraries, prioritize candidates for synthesis, and develop hypotheses about drug-target interactions long before committing to costly and time-consuming wet-lab experiments.[5]

This guide focuses on a specific molecule of interest: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid . The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds, particularly in oncology and virology.[6][7][8][9] Understanding the potential interactions of this specific pyrimidine derivative is a representative case study for early-stage drug discovery.

Foundational Components: The Ligand and the Target

A successful docking study begins with a thorough understanding of its two key components: the ligand and its biological target.

The Ligand: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid
  • Molecular Formula: C7H8N2O3[10]

  • Molecular Weight: 168.15 g/mol [10]

  • Structure: alt text

    (Image Source: PubChem CID 145995006)

Scientific Rationale: The selection of this ligand is predicated on the proven biological activity of the pyrimidine core. This heterocyclic motif is capable of forming multiple hydrogen bonds and participating in various non-covalent interactions, making it an excellent starting point for inhibitor design.[7][11]

The Target: Rationale for Selecting Cyclin-Dependent Kinase 2 (CDK2)

For a novel compound, target selection is a critical, hypothesis-driven step. Given that many pyrimidine derivatives are known to function as ATP-competitive kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative and biologically significant target for this study. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

For our study, we will utilize the crystal structure of CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB).

  • Selected PDB ID: 1HCK

  • Rationale: This structure contains a co-crystallized ligand within the ATP-binding site. This is invaluable for two reasons: it clearly defines the active site for our docking calculations and provides a reference ligand for validating our docking protocol.

The In Silico Docking Workflow

This section details the step-by-step methodology for docking our ligand into the CDK2 active site. The causality behind each choice is explained to ensure a robust and scientifically sound protocol.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) receptor_prep->grid_gen validation Protocol Validation (Re-dock Native Ligand, RMSD) receptor_prep->validation docking Execute Docking (AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energy, Poses) docking->results results->validation Compare

Caption: The core in silico docking workflow, from preparation to analysis.

Essential Software and Tools

For this guide, we will utilize widely adopted, open-access software to ensure reproducibility.

  • AutoDock Vina: The core docking engine, valued for its accuracy and speed.[12][13]

  • AutoDock Tools (ADT): A graphical user interface used for preparing protein and ligand files.[13]

  • PyMOL or UCSF ChimeraX: Molecular visualization tools essential for analyzing results.[14]

  • RCSB Protein Data Bank (PDB): The primary repository for macromolecular structures.

  • PubChem: A database for chemical structures and their properties.

Step-by-Step Protocol: Ligand Preparation

The goal of ligand preparation is to convert a 2D representation into a realistic, low-energy 3D conformation in a format suitable for docking (.pdbqt).

  • Obtain Ligand Structure: Download the 3D structure of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid from PubChem in SDF or MOL2 format.

  • Load into ADT: Open AutoDock Tools. Navigate to Ligand -> Input -> Open and select the downloaded file.

  • Set Protonation State: ADT will automatically detect the root and set up rotatable bonds. It is crucial to ensure the protonation states of functional groups (like the carboxylic acid) are appropriate for physiological pH (~7.4). The software typically handles this, but manual verification is a good practice.

  • Assign Charges: Although Vina uses a united-atom scoring function where charges are less critical than in other programs, adding Gasteiger charges is a standard part of the PDBQT file preparation process in ADT.

  • Save as PDBQT: Navigate to Ligand -> Output -> Save as PDBQT. This file format contains the 3D coordinates, atom types, and torsional freedom information required by Vina.

Causality Check: Why is this necessary? A simple 2D drawing lacks the three-dimensional and energetic information vital for a docking simulation.[4] Energy minimization ensures the ligand starts in a low-energy, physically plausible conformation, preventing steric strain from skewing the results.

Step-by-Step Protocol: Receptor Preparation

Raw PDB files are snapshots of experimental data and are not immediately ready for docking. They require careful cleaning and preparation.[14][15][16]

  • Download Receptor Structure: Download the PDB file for 1HCK from the RCSB PDB.

  • Load into ADT: Open the 1HCK.pdb file in AutoDock Tools. It will prompt to remove water, hydrogens, etc.

  • Clean the Structure:

    • Remove Water Molecules: Select and delete all water molecules (HOH). These are often not structurally conserved and can interfere with ligand docking.[14]

    • Remove Co-crystallized Ligand and Other Heteroatoms: For our primary docking run, remove the original ligand and any ions or cofactors not essential for binding. Retain them in a separate file for later validation.

    • Select the Correct Chain: If the protein has multiple chains, select only the one containing the active site of interest (Chain A for 1HCK).

  • Add Polar Hydrogens: This is a critical step. Docking scoring functions rely heavily on hydrogen bonds.[17][18] In ADT, go to Edit -> Hydrogens -> Add and choose Polar Only.

  • Add Charges: Compute Gasteiger charges for the protein atoms.

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose and select the prepared protein. Then save the output as a .pdbqt file (e.g., 1HCK_protein.pdbqt).

Causality Check: Why clean the PDB file? The experimental structure may contain artifacts or molecules irrelevant to the specific binding event being studied. Adding only polar hydrogens correctly models the donors and acceptors for hydrogen bonds, a primary driver of binding affinity, without unnecessarily increasing computational complexity.[18]

Step-by-Step Protocol: Grid Box Generation

The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. A well-defined grid is essential for efficient and accurate docking.[19]

  • Open GridBox Menu: In ADT, with the 1HCK_protein.pdbqt loaded, go to Grid -> Grid Box.

  • Center the Grid: A key advantage of using a PDB structure with a co-crystallized ligand is that we know the active site. Load the original ligand (removed in the previous step) and use its center as the center for your grid box. Alternatively, select key active site residues.

  • Define Grid Dimensions: Adjust the size of the box (in Angstroms) to encompass the entire active site with a small buffer (~4-5 Å in each dimension). The box should be large enough for the ligand to rotate freely but small enough to focus the search.

  • Save Grid Parameters: Note down the center coordinates and dimensions. This information is required for the Vina configuration file. You can also save the grid parameters to a file directly from ADT.[13][20]

Causality Check: Why not search the whole protein? While "blind docking" is a valid technique for finding unknown binding sites, it is computationally expensive and less accurate.[19] By focusing the search on the known active site, we increase the probability of finding the most favorable binding pose.[4]

Protocol: Executing the Docking Simulation

AutoDock Vina is a command-line tool. The docking process is controlled by a simple text file.

  • Create a Configuration File: Create a text file named conf.txt.

  • Populate the File: Add the following lines, replacing the file names and coordinates with your own.

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the command: vina --config conf.txt --log docking_log.txt

Causality Check: What do these parameters mean?

  • receptor and ligand: Specify the prepared input files.

  • center_x, y, z and size_x, y, z: Define the search space determined in the previous step.[12]

  • exhaustiveness: Controls the computational effort of the search. Higher values increase the chances of finding the true energy minimum but take longer.[12] A value of 8 is a good starting point.

  • num_modes: The number of binding poses (conformations) to generate.

Analysis and Interpretation of Docking Results

Generating results is only half the battle; interpreting them correctly is paramount.[21]

Primary Quantitative Data: Binding Affinity

The primary output from Vina is a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.

  • Interpretation: A more negative score indicates a stronger, more favorable binding interaction.[22] It is a predictive value and should be used for relative comparison (i.e., comparing different ligands against the same target or different poses of the same ligand).[21]

Visual Analysis of Binding Poses

Scores alone are not enough. Visual inspection of the top-ranked poses is mandatory.[23]

  • Load Results in PyMOL/ChimeraX: Open the receptor PDBQT file (1HCK_protein.pdbqt) and the docking output file (docking_results.pdbqt). The output file contains multiple poses.

  • Analyze Key Interactions: For each of the top poses, examine the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Identify H-bond donors and acceptors. These are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

    • Pi-Stacking: Interactions between aromatic rings.

  • Assess Chemical Sensibility: Does the pose make chemical sense? Are there any steric clashes? Is the conformation of the ligand energetically reasonable?

Data Summary

Summarize the quantitative results in a clear, structured table.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds, Hydrophobic)
1-8.5GLU81 (H-bond), LEU83 (Hydrophobic), PHE80 (Hydrophobic)
2-8.2LYS33 (H-bond), ILE10 (Hydrophobic), VAL18 (Hydrophobic)
3-7.9GLU81 (H-bond), ALA144 (Hydrophobic)
(Note: These are hypothetical results for illustrative purposes.)

The Self-Validating System: Protocol Validation

A critical step for ensuring the trustworthiness of your results is to validate the docking protocol.[24] The most common and robust method is to re-dock the co-crystallized ligand.[25][26]

Protocol for Re-Docking Validation
  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original 1HCK.pdb file and prepare it using the same ligand preparation protocol (Section 3.2), saving it as native_ligand.pdbqt.

  • Dock the Native Ligand: Use the exact same protein structure (1HCK_protein.pdbqt) and configuration file (conf.txt) to dock the native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][25]

G crystal_struct crystal_struct separate separate crystal_struct->separate dock_native dock_native separate->dock_native superimpose superimpose separate->superimpose Crystal Pose dock_native->superimpose rmsd rmsd superimpose->rmsd result result rmsd->result success success result->success Yes fail fail result->fail No

Caption: Workflow for validating a docking protocol via re-docking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid. By following these detailed protocols—from careful preparation of the ligand and receptor to the critical validation of the methodology—researchers can generate reliable and insightful predictions of molecular binding.

The results of such a study provide a strong foundation for further investigation. Favorable docking scores and plausible binding interactions can prioritize this molecule for chemical synthesis and subsequent in vitro biological assays. Furthermore, the identified binding mode can guide medicinal chemistry efforts for lead optimization, suggesting modifications to the core structure to enhance potency and selectivity. The integration of these computational techniques is fundamental to the modern, efficient pipeline of therapeutic discovery.[1][5]

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from Cal Poly website: [Link]

  • ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]

  • Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]

  • GitHub. (2023, August 12). LaBOX: A Grid Box Calculation Tool for Molecular Docking. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • ResearchGate. (2024, October 1). In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. Retrieved from [Link]

  • PubMed. (2023, December 15). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box?. Retrieved from [Link]

  • Medium. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Schrödinger. (n.d.). De Novo Design Workflow. Retrieved from [Link]

  • YouTube. (2024, May 9). Generating grid box for Docking using Vina. Retrieved from [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved from [Link]

  • Bio-protocol. (n.d.). Grid Generation and Docking. Retrieved from [Link]

  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking?. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Schrödinger. (n.d.). Protein Preparation Workflow. Retrieved from [Link]

  • ECHA. (n.d.). 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

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Foundational

Solubility and stability of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid Introduction 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

Introduction

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a carboxylic acid group, and a hydroxymethyl group. Its molecular formula is C7H8N2O3, and it has a molecular weight of approximately 168.17 g/mol [1]. The unique combination of a weakly basic pyrimidine ring, an acidic carboxylic acid function, and a polar hydroxymethyl group suggests a complex physicochemical profile that is critical to understand for applications in pharmaceutical sciences and organic chemistry.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of this molecule. Given the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles and detailed experimental protocols required to generate these crucial data sets. As a senior application scientist, the focus is not just on the "what" but the "why"—elucidating the rationale behind each experimental choice to ensure a robust and scientifically sound characterization.

Physicochemical Characterization: The Foundation of Solubility and Stability

A thorough understanding of a molecule's intrinsic physicochemical properties is a prerequisite for any meaningful solubility or stability study. These parameters govern how the molecule will behave in various environments.

Key Physicochemical Parameters
  • pKa (Acid Dissociation Constant): This compound is amphoteric. The carboxylic acid group is acidic, while the pyrimidine ring nitrogens are basic. The pKa of the carboxylic acid will dictate the pH at which the molecule becomes negatively charged (carboxylate), significantly increasing its aqueous solubility. The pKa of the pyrimidine ring will determine its protonation state in acidic media.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. The presence of the polar hydroxymethyl and carboxylic acid groups likely renders the molecule relatively hydrophilic, suggesting a low LogP value. This parameter is crucial for predicting solubility in organic versus aqueous solvents and has implications for membrane permeability in biological systems.

  • Melting Point: The melting point provides information about the purity and the lattice energy of the solid form. A sharp melting point is indicative of high purity.

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide useful estimates.

PropertyPredicted Value/RangeImplication
Acidic pKa 3.5 - 4.5Becomes deprotonated and more water-soluble above pH ~4.
Basic pKa 1.5 - 2.5Pyrimidine ring is protonated only in strongly acidic conditions.
LogP < 1.0Indicates good hydrophilicity and likely higher solubility in aqueous media.
Molecular Weight 168.17 g/mol A relatively small molecule, which generally favors solubility.[1]

Solubility Profiling

Solubility is a critical attribute that affects bioavailability, formulation development, and reaction kinetics. The solubility of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is expected to be highly dependent on the pH of the medium due to its carboxylic acid moiety.

Factors Influencing Solubility
  • pH: As pH increases above the carboxylic acid pKa, the compound will deprotonate to form the more soluble carboxylate salt.

  • Solvent Polarity: The polar functional groups suggest higher solubility in polar protic solvents (water, ethanol, methanol) and lower solubility in non-polar organic solvents (e.g., hexane, toluene).

  • Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined.

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining equilibrium solubility.

Rationale: This method ensures that the solution has reached equilibrium with the solid material, providing a true measure of solubility under the specified conditions.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid to a series of vials, each containing a different solvent (e.g., water, pH 2.0 buffer, pH 7.4 buffer, pH 9.0 buffer, ethanol, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Stability Profile and Forced Degradation

Understanding a compound's stability is mandated by regulatory agencies and is fundamental to defining its shelf-life, storage conditions, and potential degradation pathways.[2][3] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating power of analytical methods.[2][4]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (Solid) Therm Thermal (e.g., 80°C, solid & solution) DS->Therm Photo Photolytic (ICH Q1B light exposure) DS->Photo Sol Drug in Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sol->Base Ox Oxidation (e.g., 3% H2O2, RT) Sol->Ox Sol->Therm Analyze Analyze Stressed Samples vs. Control Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze HPLC Stability-Indicating HPLC-UV/MS Method Analyze->HPLC MassBal Assess Peak Purity & Mass Balance Analyze->MassBal Control Unstressed Control Control->Analyze Degradation_Pathway Parent 2-(Hydroxymethyl)-4-methyl -pyrimidine-5-carboxylic acid Aldehyde 2-Formyl-4-methyl- pyrimidine-5-carboxylic acid Parent->Aldehyde Oxidation [O] Diacid 4-Methylpyrimidine-2,5- dicarboxylic acid Aldehyde->Diacid Further Oxidation [O]

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Forced Degradation

Objective: To generate 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug. [2] General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).

  • For each stress condition, mix the stock solution with the stressor in a vial.

  • Expose the vial to the specified condition for a defined period.

  • At various time points, withdraw an aliquot, neutralize it if necessary (for acid/base samples), and dilute it to the target concentration for analysis.

  • Analyze using a stability-indicating HPLC method.

Specific Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at 60-80°C.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Heat at 60-80°C. Basic conditions can be particularly aggressive towards esters and amides. [5]* Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H2O2). Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C), potentially with humidity for the solid sample.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating Analytical Method

A critical component of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products.

Method of Choice: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC coupled with a UV or mass spectrometry (MS) detector, is the standard technique.

Protocol: HPLC Method Development Outline
  • Column Selection: Start with a C18 column, which is a versatile choice for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic modifier ensures the carboxylic acid is protonated and retains well.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution Mode: Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to resolve all potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. The pyrimidine ring should provide a strong UV chromophore. Use MS detection for peak identification and confirmation of degradation product masses.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.

Conclusion

References

  • Vertex AI Search. 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information.
  • Nowak, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
  • PubChem. 2-Hydroxypyrimidine-5-carboxylic acid.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Sapphire Bioscience. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.
  • Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development.
  • Teasdale, A., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
  • Lopes, L. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Chemspace. 4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

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Protocols & Analytical Methods

Method

Advanced Applications of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry: Scaffold Functionalization and Kinase Inhibitor Design

Executive Summary In modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds, particularly in the development of kinase inhibitors, protein-protein interaction (PPI) modulators, and metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrimidine core remains one of the most privileged scaffolds, particularly in the development of kinase inhibitors, protein-protein interaction (PPI) modulators, and metabolic receptor agonists[1]. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1) is a highly functionalized, versatile building block. This application note provides a comprehensive guide to leveraging its unique structural features—specifically the C5-carboxylic acid, the C4-methyl steric lock, and the C2-hydroxymethyl synthetic handle—to construct robust medicinal chemistry libraries.

Structural Rationale & Pharmacophore Profiling

The utility of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid lies in the precise spatial arrangement of its functional groups, which allows medicinal chemists to systematically probe distinct regions of target binding sites.

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors, frequently engaging the backbone amides of the kinase hinge region[2].

  • C5-Carboxylic Acid (Solvent Vector): The C5 position is an ideal vector for projecting substituents into the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif of kinases[3]. Converting this acid into various amides allows for the rapid tuning of physicochemical properties and target residence time.

  • C4-Methyl Group (Conformational Restraint): The inclusion of a methyl group at C4 is a deliberate design choice. It induces an A1,3 -type steric strain against the C5-carboxamide. This clash forces the amide bond to rotate out of the pyrimidine plane, an orthogonal conformation that is highly prized for achieving kinase selectivity by fitting into narrow hydrophobic pockets[4].

  • C2-Hydroxymethyl (Ribose Pocket Probe): The hydroxymethyl group serves a dual purpose. Biologically, it can act as a hydrogen bond donor/acceptor to interact with the ribose-binding pocket of ATP-binding sites. Synthetically, it provides a late-stage functionalization handle for etherification or amination[3].

Pharmacophore Core Pyrimidine Core Hinge-Binding Motif C4 C4-Methyl Conformational Restraint Core->C4 Steric Bulk C5 C5-Carboxylic Acid Solvent Vector / Amide Linker Core->C5 Coupling Site C2 C2-Hydroxymethyl Ribose Pocket Probe Core->C2 Late-Stage Diversification C4->C5 Induces Out-of-Plane Twist

Figure 1: Pharmacophore interaction model of the 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid scaffold.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of the scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives.

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₇H₈N₂O₃Low molecular weight (168.15 g/mol ) ensures high Ligand Efficiency (LE).
CAS Number 1216033-28-1Commercially available for immediate library synthesis[5].
Calculated LogP (cLogP) -0.2 to 0.4Highly hydrophilic; provides a buffer against lipophilic additions at C5.
pKa (Carboxylic Acid) ~ 3.8Fully ionized at physiological pH; requires activation for coupling.
Typical Amide Yields 75% - 92%Excellent reactivity under standard HATU/DIPEA conditions[3].

Application Workflow 1: Synthesis of ATP-Competitive Kinase Inhibitors

Causality of Reagent Selection

Pyrimidine-5-carboxylic acids are inherently electron-deficient due to the electron-withdrawing nature of the pyrimidine ring. This makes the carbonyl carbon less electrophilic upon activation compared to standard aliphatic acids. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the coupling reagent of choice[3]. HATU generates an active HOAt ester, which accelerates the aminolysis step through an internal hydrogen-bonding mechanism (anchimeric assistance), ensuring high yields even with sterically hindered or deactivated amines[6].

Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure reaction fidelity.

  • Activation: In an oven-dried flask under N₂, dissolve 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv, 1.5 mmol) and cool the mixture to 0 °C.

  • Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) portion-wise.

    • Validation Check: Stir for 15 minutes and sample for LC-MS. You must observe the disappearance of the starting material ( m/z 169.1[M+H]⁺) and the formation of the active HOAt-ester intermediate.

  • Aminolysis: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours[3].

  • Monitoring: Monitor via LC-MS. If the HOAt-ester persists after 4 hours, add an additional 0.5 equiv of the amine and heat to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). The basic quench removes unreacted acid and HOAt byproducts.

  • Purification: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18, H₂O/MeCN with 0.1% Formic Acid)[2].

Application Workflow 2: Late-Stage Functionalization of the C2-Hydroxymethyl Motif

Causality of the Workflow

Once the C5-amide is established to secure target affinity, optimizing the pharmacokinetic (PK) profile or probing the ribose pocket requires modifying the C2 position. The primary alcohol is a versatile handle, but direct nucleophilic substitution is impossible. By converting the alcohol into a highly reactive mesylate (methanesulfonate) or chloride, the scaffold is primed for late-stage diversification via SN​2 displacement with a variety of nucleophiles (e.g., morpholine, piperazine, or alkoxides)[3].

Protocol: Mesylation and Nucleophilic Displacement
  • Mesylation: Dissolve the C5-amide intermediate (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C. Add Triethylamine (Et₃N, 2.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

    • Validation Check: Stir for 30 minutes. TLC (EtOAc/Hexane) should show complete consumption of the starting material. The mesylate is highly reactive and prone to hydrolysis; do not purify it via silica gel.

  • Aqueous Wash: Rapidly wash the organic layer with ice-cold water, dry over MgSO₄, and concentrate under reduced pressure to yield the crude mesylate.

  • Substitution: Immediately dissolve the crude mesylate in anhydrous acetonitrile (0.1 M). Add the desired nucleophile (e.g., a substituted piperazine, 3.0 equiv) and K₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 60 °C for 4–6 hours.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via preparative HPLC to isolate the final diversified target compound.

Workflow Start 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid Amide HATU/DIPEA Amide Coupling (C5 Modification) Start->Amide Primary/Secondary Amines Mesyl Mesylation / Halogenation (C2 Modification) Start->Mesyl MsCl, Et3N, DCM Kinase Kinase Inhibitor Library (Targeting DFG Motif) Amide->Kinase LC-MS Validation PPI Diversified Scaffold (Nucleophilic Substitution) Mesyl->PPI Amines/Alcohols + Base

Figure 2: Divergent synthetic workflow for generating medicinal chemistry libraries from the scaffold.

References

  • 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. PMC - NIH.[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PMC - NIH.[Link]

  • PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE.

Sources

Application

Large-scale synthesis procedure for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Application Note: Large-Scale Synthesis and Process Optimization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid Executive Summary 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a highly versatile py...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Process Optimization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Executive Summary

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a highly versatile pyrimidine building block utilized in the development of kinase inhibitors, nucleoside analogs, and other targeted therapeutics. Because pyrimidine-5-carboxylic acids are critical intermediates in medicinal chemistry, their large-scale production must be robust, cost-effective, and scalable. This application note details a highly optimized, self-validating three-step synthetic protocol designed for pilot-plant and large-scale manufacturing, eliminating the need for chromatographic purification.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of highly functionalized pyrimidines requires strict control over regioselectivity and functional group compatibility. Our optimized route relies on the following mechanistic principles:

  • Core Assembly (Biginelli-type Condensation): The pyrimidine core is constructed via a condensation reaction between a protected amidine and a 1,3-dicarbonyl equivalent. Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMOB) is selected as the 1,3-dielectrophile due to its exceptional reactivity and commercial availability as an intermediate for pyrimidines[1].

  • Protecting Group Strategy: Unprotected 2-hydroxyacetamidine is highly polar, prone to self-condensation, and exhibits poor solubility in organic solvents. By utilizing 2-(benzyloxy)acetamidine, the hydroxyl group is masked, increasing the lipophilicity of the intermediate and ensuring a clean cyclization[2].

  • Regioselectivity: During condensation, the primary amine of the amidine selectively attacks the highly electrophilic ethoxymethylene carbon of EMOB. Subsequent intramolecular cyclization onto the ketone yields the desired 4-methylpyrimidine architecture[3].

  • Deprotection & Hydrolysis: The benzyl ether is cleaved via catalytic hydrogenolysis. Finally, mild saponification of the ethyl ester using LiOH is employed to prevent retro-aldol cleavage or decarboxylation of the electron-deficient pyrimidine ring[4].

Synthetic Workflow Diagram

SynthesisPathway A 2-(Benzyloxy)acetamidine + EMOB B Ethyl 2-(benzyloxymethyl)- 4-methylpyrimidine-5-carboxylate A->B NaOEt, EtOH Reflux, 6h C Ethyl 2-(hydroxymethyl)- 4-methylpyrimidine-5-carboxylate B->C H2, Pd/C EtOH, RT, 12h D 2-(Hydroxymethyl)- 4-methylpyrimidine-5-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 3)

Figure 1: Three-step scalable synthesis workflow for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylate Objective: Regioselective condensation of the pyrimidine ring.

  • Preparation: Charge a dry, nitrogen-purged reactor with absolute ethanol (10 L/kg of amidine).

  • Neutralization: Add 2-(benzyloxy)acetamidine hydrochloride (1.0 equiv). Cool the suspension to 0–5 °C. Slowly add a solution of sodium ethoxide (21 wt% in EtOH, 1.1 equiv) while maintaining the internal temperature below 10 °C to prevent amidine degradation. Stir for 30 minutes.

  • Condensation: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMOB) (1.05 equiv) dropwise.

  • Heating: Gradually warm the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the amidine is consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (10 L/kg) and water (5 L/kg). Extract the aqueous layer once more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield a viscous oil.

Protocol 2: Synthesis of Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate Objective: Chemoselective debenzylation.

  • Preparation: Dissolve the crude intermediate from Step 1 in absolute ethanol (8 L/kg).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 0.1 equiv by weight). Expert Insight: Using wet Pd/C mitigates fire risks associated with dry palladium catalysts when exposed to solvent vapors.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon or 2 atm pressure in a Parr reactor) and stir vigorously at room temperature for 12 hours.

  • IPC: Monitor via LC-MS or TLC (DCM/MeOH 9:1).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the cake with hot ethanol. Concentrate the filtrate in vacuo to afford the deprotected ester as a crystalline solid.

Protocol 3: Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid Objective: Mild ester saponification and product isolation via isoelectric precipitation.

  • Preparation: Dissolve the ester from Step 2 in a 1:1 mixture of THF and deionized water (10 L/kg).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 equiv) in one portion. Stir the biphasic mixture at room temperature for 3–4 hours.

  • IPC: Monitor by TLC (EtOAc 100%) until the ester spot disappears.

  • Workup & Precipitation: Remove the THF under reduced pressure (bath temperature < 40 °C to prevent thermal degradation). Cool the remaining aqueous phase to 0–5 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 3.0–3.2 (the isoelectric point of the product). A thick white precipitate will form. This step acts as a self-validating purification mechanism, leaving organic impurities in the mother liquor.

  • Isolation: Stir the slurry for 1 hour at 0 °C. Filter the solid, wash with ice-cold water (2 L/kg), and dry in a vacuum oven at 45 °C for 24 hours to yield the final product as a white powder.

Process Optimization & Scale-Up Data

To validate the robustness of this synthetic route, the process was executed across three different scales. The precipitation method in Step 3 effectively eliminates the need for column chromatography, ensuring high throughput and scalability.

ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final HPLC Purity (%)
10 g 82.095.589.069.7>99.5
100 g 80.594.090.268.2>99.2
1.0 kg 78.092.588.563.8>98.8

References

  • Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL:[Link]

  • The Pyrimidines, Volume 16 Source: Wiley URL:[Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 4 Volume Set, 3rd Edition Source: Wiley URL:[Link]

Sources

Method

Application Notes and Protocols for the Purification of Crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active pyrimidine derivatives. The pyrimidine core is a key pharmacophore in numerous therapeutic agents. The efficacy and safety of any potential drug candidate are critically dependent on its purity. This document provides a comprehensive guide to the purification of crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, offering detailed protocols and the scientific rationale behind the selection of each technique.

The purification strategies detailed herein are designed to address the removal of common impurities that may arise during its synthesis, such as unreacted starting materials, by-products, and decomposition products. This guide is structured to provide both a theoretical understanding and practical, step-by-step instructions for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target molecule and its potential impurities is fundamental to developing an effective purification strategy.

Physicochemical Properties of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

While specific experimental data for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is not extensively available in the public domain, we can infer its likely properties based on its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₇H₈N₂O₃[1]Provides the basis for molecular weight calculation.
Molecular Weight 168.15 g/mol [1]Important for calculations in all purification steps.
pKa (Carboxylic Acid) 3.5 - 4.5The carboxylic acid group is expected to have a pKa in this range, typical for aromatic carboxylic acids. This is the key to successful purification by acid-base extraction.
pKa (Pyrimidine Ring) 1 - 2The pyrimidine ring is weakly basic and can be protonated under strongly acidic conditions. This property can also be exploited in purification.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in less polar solvents (e.g., ethyl acetate, dichloromethane), and likely has some solubility in hot water. Its solubility in aqueous solutions is highly pH-dependent.The differential solubility is the foundation for purification by recrystallization. The presence of both a polar hydroxyl group and a carboxylic acid group, along with the aromatic pyrimidine ring, results in a molecule with moderate polarity.
Melting Point Not available. For comparison, the related compound 2,4-dihydroxy-pyrimidine-5-carboxylic acid has a decomposition temperature of 283 °C[2]. The melting point of the target compound is expected to be relatively high due to hydrogen bonding capabilities.A sharp melting point is a key indicator of purity.

Potential Impurity Profile

The nature and quantity of impurities in the crude product will depend on the synthetic route employed. A common route to similar pyrimidine-5-carboxylic esters involves the condensation of an amidine with a suitably substituted three-carbon component[3]. Potential impurities could include:

  • Unreacted Starting Materials: Such as the amidine and the three-carbon electrophile.

  • By-products: From side reactions, such as self-condensation of the starting materials.

  • Decomposition Products: The pyrimidine ring can be susceptible to degradation under harsh reaction conditions.

  • Related Pyrimidine Derivatives: Incomplete or over-reaction leading to derivatives with different functional groups.

Purification Strategy Overview

A multi-step purification strategy is often the most effective approach to achieving high purity. The choice and order of the purification steps will depend on the initial purity of the crude material and the nature of the impurities.

Purification_Strategy Crude Crude Product ABE Acid-Base Extraction Crude->ABE Removes neutral and basic impurities Recryst Recrystallization ABE->Recryst Further purification Chrom Column Chromatography ABE->Chrom For difficult separations Pure Pure Product Recryst->Pure Chrom->Pure

Figure 1: A general workflow for the purification of crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Protocol 1: Purification by Acid-Base Extraction

Principle:

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties[4][5][6]. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, containing a carboxylic acid group, can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase and can be separated. The aqueous phase containing the desired product is then acidified to regenerate the water-insoluble carboxylic acid, which can be isolated by filtration.

Materials:

  • Crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. Use a minimal amount of solvent to ensure complete dissolution.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel. Shake and separate as before. Combine this second aqueous extract with the first. This step ensures complete extraction of the product.

  • Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine (saturated NaCl solution) to remove any residual water and then dried over anhydrous sodium sulfate. The solvent can then be evaporated to isolate the neutral impurities for characterization if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Purification Crude_Organic Crude Product in Organic Solvent Add_Base Add aq. NaHCO₃ Crude_Organic->Add_Base Shake_Vent Shake & Vent Add_Base->Shake_Vent Separate_Layers Separate Layers Shake_Vent->Separate_Layers Neutral_Impurities Neutral Impurities Separate_Layers->Neutral_Impurities Remains in Organic Phase Product_Salt Product as Sodium Salt Separate_Layers->Product_Salt Extracted into Aqueous Phase Acidify Acidify with HCl Product_Salt->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Figure 2: Workflow for acid-base extraction of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Protocol 2: Purification by Recrystallization

Principle:

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures[7][8]. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. A preliminary solvent screen should be performed on a small scale.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good solvent, especially when hot, due to the polar functional groups.
EthanolMedium-High78Often a good choice for moderately polar compounds. An ethanol/water mixture may be optimal.
IsopropanolMedium82Similar to ethanol, can be effective.
Ethyl AcetateMedium77May be a good choice if the compound is less polar.
TolueneLow111Less likely to be a good single solvent but could be used as an anti-solvent in a two-solvent system.
HexaneVery Low69Unlikely to be a good solvent; could be used as an anti-solvent.

Procedure (Single-Solvent Recrystallization):

  • Dissolution: Place the crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (a magnetic stir bar is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Procedure (Two-Solvent Recrystallization):

A two-solvent system can be effective when no single solvent is ideal[9].

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (in which the compound is very soluble).

  • While the solution is hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Follow steps 4-7 from the single-solvent recrystallization procedure.

Protocol 3: Purification by Column Chromatography

Principle:

Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase[10]. For a moderately polar compound like 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, both normal-phase and reverse-phase chromatography can be considered.

A. Normal-Phase Chromatography

  • Stationary Phase: Silica gel (most common) or alumina.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, methanol, or dichloromethane). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Procedure:

  • TLC Analysis: Before running a column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

B. Reverse-Phase Chromatography

  • Stationary Phase: C18-bonded silica (most common).

  • Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol). Often, a small amount of an acid (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to improve peak shape for acidic compounds.

Procedure:

  • Method Development: Dissolve a small amount of the crude product in the mobile phase and inject it into an HPLC system with a C18 column to determine the optimal mobile phase composition and gradient.

  • Column Packing (for flash chromatography): Pack a column with C18-bonded silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute with the mobile phase, starting with a higher percentage of the aqueous component and gradually increasing the percentage of the organic solvent.

  • Fraction Collection and Isolation: Collect and analyze fractions as described for normal-phase chromatography.

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation TLC TLC Analysis for Solvent System Pack_Column Pack Column TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elution Elution with Mobile Phase Gradient Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Monitor_Fractions Monitor Fractions (TLC/HPLC) Collect_Fractions->Monitor_Fractions Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Figure 3: General workflow for purification by column chromatography.

Conclusion

The purification of crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of the most appropriate method or combination of methods will be dictated by the specific impurity profile of the crude material. For a crude product containing significant amounts of neutral or basic impurities, an initial acid-base extraction is highly recommended. Recrystallization is an excellent subsequent step for further purification and for obtaining a crystalline solid. Column chromatography offers the highest resolution and is particularly useful for separating structurally similar impurities. By carefully following the protocols outlined in this guide and adapting them based on experimental observations, researchers can obtain 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid of high purity, suitable for further applications in drug discovery and development.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6942. [Link]

  • Acid-Base Extraction. (n.d.). LibreTexts. [Link]

  • Exp 6 - Extraction. (n.d.). University of Missouri–St. Louis. [Link]

  • Acid-Base Extraction.1. (n.d.). University of California, Irvine. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6942. [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (2017). Biomedical Research, 28(12). [Link]

  • Mobile Phase Selectivity. (n.d.). Phenomenex. [Link]

  • 2-Hydroxypyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Liquid/liquid Extraction. (n.d.). University of Rochester. [Link]

  • Organic Acid-Base Extractions. (2025). Chemistry Steps. [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Recrystallization-1.pdf. (n.d.). Swarthmore College. [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(5), 720-722. [Link]

  • 2-(hydroxymethyl)pyrimidine-5-carboxylic acid. (n.d.). PubChemLite. [Link]

  • 4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid. (n.d.). Chemspace. [Link]

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005). ARKIVOC, 2005(9), 200-206. [https://www.semantic scholar.org/paper/Synthesis-of-2--and-4-hydroxymethyl-Loratadine%2C-in-Cervera-Gotor/4f4e7c7e9f3b9b9e9b9d9c9b9b9c9c9b9c9b9c9b]([Link] scholar.org/paper/Synthesis-of-2--and-4-hydroxymethyl-Loratadine%2C-in-Cervera-Gotor/4f4e7c7e9f3b9b9e9b9d9c9b9b9c9c9b9c9b9c9b)

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.com. [Link]

  • Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. (n.d.). PrepChem.com. [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]

  • Best Practices Changing from Aqueous to Organic Mobile Phase While Using Advanced Polymer Chromatography. (n.d.). Waters. [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). European Journal of Medicinal Chemistry, 232, 114185. [Link]

  • Strategies for the development of integrated purification processes for non-platform biologic therapeutics. (n.d.). DSpace@RPI. [Link]

  • pKa Data Compiled by R. Williams. (n.d.). [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyrimidine core, a functionality present in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The presence of both a carboxylic acid and a primary alcohol (hydroxymethyl group) on the pyrimidine scaffold offers two distinct points for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.

This document provides detailed application notes and experimental protocols for key reactions involving 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, focusing on the selective functionalization of its carboxylic acid and hydroxymethyl groups. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Chemical Properties and Safety Information:

PropertyValue
CAS Number 1216033-28-1[2]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Hazard Classifications Skin, eye, and respiratory irritant.[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Strategic Considerations for Reactivity

The chemical reactivity of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid at the 5-position and the hydroxymethyl group at the 2-position. The pyrimidine ring, being an electron-deficient system, influences the reactivity of these substituents.

  • Carboxylic Acid Group (C5): The carboxylic acid can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides. Standard coupling reagents are generally effective for these transformations.

  • Hydroxymethyl Group (C2): The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or be converted to esters or ethers. It can also be a site for substitution reactions, typically after conversion to a better leaving group (e.g., a tosylate or halide).

The challenge and opportunity in working with this molecule lie in the selective functionalization of one group in the presence of the other. This can often be achieved by careful selection of reagents and reaction conditions.

Experimental Protocols

Protocol 1: Esterification of the Carboxylic Acid Group (Fischer-Esterification)

This protocol describes the acid-catalyzed esterification of the carboxylic acid moiety, a classic and cost-effective method for synthesizing esters.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of the alcohol as the solvent or in large excess drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Detailed Experimental Protocol:

Materials:

  • 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq, can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no further effervescence is observed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation:

ReactantMolar Eq.Example Amount
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid1.01.68 g
Methanol506.4 mL
Sulfuric Acid0.10.05 mL

Note: These are example quantities and should be scaled as needed.

Experimental Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Weigh Reactant add_solv Add Alcohol start->add_solv add_cat Add H₂SO₄ add_solv->add_cat reflux Reflux add_cat->reflux cool Cool to RT reflux->cool evap Evaporate Alcohol cool->evap extract Dissolve & Extract evap->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry wash_brine->dry purify Purify dry->purify

Caption: Workflow for Fischer-Esterification.

Protocol 2: Amidation of the Carboxylic Acid Group using a Coupling Reagent

This protocol details the formation of an amide bond using a common coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or a more modern uronium-based reagent such as HATU.[5] This method is generally milder than Fischer esterification and is suitable for a wider range of amine substrates.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Coupling Reagent (e.g., EDC, HATU): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[5]

  • Additive (e.g., HOBt): In the case of EDC, an additive like HOBt can be used to form a more stable activated intermediate, which can reduce side reactions and racemization if chiral amines or acids are used.

  • Base (e.g., DIPEA): A non-nucleophilic base is often required to deprotonate the amine and the carboxylic acid, and to neutralize any acidic byproducts formed during the reaction.

Detailed Experimental Protocol (using HATU):

Materials:

  • 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

  • Primary or secondary amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Data Presentation:

ReactantMolar Eq.Example Amount
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid1.01.68 g
Aniline1.11.02 g
HATU1.14.18 g
DIPEA2.54.3 mL

Note: These are example quantities and should be scaled as needed.

Experimental Workflow Diagram:

Amidation_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Reactants cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base preactivate Pre-activate add_base->preactivate add_amine Add Amine preactivate->add_amine react React at RT add_amine->react dilute Dilute react->dilute wash_bicarb Wash with NaHCO₃ dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry wash_brine->dry purify Purify dry->purify

Caption: Workflow for HATU-mediated Amidation.

Characterization of Products

The successful synthesis of the desired ester or amide derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. For the ester, expect to see new signals corresponding to the alcohol moiety. For the amide, expect to see a characteristic N-H signal (for primary and secondary amines) and signals for the amine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the ester (C=O stretch around 1735 cm⁻¹) or amide (C=O stretch around 1650 cm⁻¹) functional group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient activation of the carboxylic acid.For esterification, ensure the acid catalyst is active and added in the correct amount. For amidation, ensure the coupling reagent is not hydrolyzed and that the reaction is performed under anhydrous conditions.
Steric hindrance from the amine or alcohol.For amidation, consider using a more powerful coupling reagent like HATU. For esterification, longer reaction times or a different acid catalyst may be required.
Formation of side products In amidation, formation of N-acylurea byproduct from EDC.Use an additive like HOBt to trap the activated intermediate.
Reaction at the hydroxymethyl group.Protect the hydroxymethyl group as an ester or ether before reacting the carboxylic acid, followed by a deprotection step.
Difficulty in purification Byproducts from coupling reagents.For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup. For other reagents, ensure proper washing and chromatographic separation.

Conclusion

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a valuable synthetic intermediate with two distinct functional handles. The protocols provided herein offer reliable methods for the selective functionalization of the carboxylic acid group to form esters and amides. By understanding the principles behind the chosen reagents and conditions, researchers can effectively utilize this building block in the synthesis of novel compounds for various applications in drug discovery and materials science.

References

  • Elkanzi, N. A. A., Hrichi, H., & Al-olayan, A. M. (2020). Chemistry of Pyrimidines: A Review. Oriental Journal of Chemistry, 36(6), 1001–1015.
  • Flick, A. C., Ding, H. X., Leverett, C. A., et al. (2021). Synthetic Approaches to the New Drugs Approved During 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657.
  • Neises, B., & Steglich, W. (1978).
  • PrepChem. (n.d.). Synthesis of 2-(4-Aminophenyl)-4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from [Link]

  • Konieczny, M., Skladanowski, M., & Sabisz, M. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(19), 2549-2552.
  • EPO. (n.d.). Method and compound useful in preparation of orexin-2 receptor antagonist, and lemborexant having few impurities. Retrieved from [Link]

  • Bandichhor, R., et al. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields, byproduct formation, or isolation challenges during the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields, byproduct formation, or isolation challenges during the synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1216033-28-1).

Rather than relying on direct, low-yielding condensations, this guide details a field-proven, high-efficiency route utilizing a halogenated intermediate, ensuring mechanistic reliability and scalable isolation.

Mechanistic Pathway & Workflow

The classical Pinner/Biginelli-type synthesis of pyrimidines involves the condensation of an amidine with a β -dicarbonyl equivalent[1]. For this specific target, condensing 2-hydroxyacetamidine directly with ethyl 2-(ethoxymethylene)-3-oxobutanoate[2] is notoriously inefficient. The optimized workflow below utilizes 2-chloroacetamidine[3] to bypass these mechanistic bottlenecks.

SynthesisWorkflow A 2-Chloroacetamidine Hydrochloride C Base-Promoted Condensation A->C B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate B->C D Ethyl 2-(chloromethyl)- 4-methylpyrimidine- 5-carboxylate C->D NaOEt / EtOH Reflux E Aqueous NaOH Hydrolysis & Heating D->E F 2-(Hydroxymethyl)- 4-methylpyrimidine- 5-carboxylic acid E->F 1. NaOH, H2O, 80°C 2. HCl (pH 3.5)

Workflow for the optimized synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Quantitative Precursor Comparison

The choice of amidine precursor dictates the causality of your yield. The table below summarizes the quantitative data driving our recommended protocol.

Amidine PrecursorCondensation Yield (%)Hydrolysis/Deprotection Yield (%)Overall Yield (%)Primary Mechanistic Limitation
2-Hydroxyacetamidine 25–3085~25Unprotected OH causes competitive O-alkylation and poor solvent solubility.
2-(Benzyloxy)acetamidine 65–7060 (Pd/C, H2​ )~40High reagent cost; requires harsh catalytic hydrogenation for deprotection.
2-Chloroacetamidine 80–85 85 (One-pot) ~70 Requires precise pH control during final isolation (isoelectric precipitation).
Troubleshooting & FAQs

Q1: Why is my yield so low when condensing 2-hydroxyacetamidine directly with ethyl 2-(ethoxymethylene)-3-oxobutanoate? A1: Direct condensation using 2-hydroxyacetamidine is mechanistically flawed for high-yield synthesis. The unprotected hydroxyl group introduces competitive O-nucleophilicity under basic conditions, leading to O-alkylation and polymeric byproducts. Furthermore, the high polarity of 2-hydroxyacetamidine hydrochloride causes severe solubility mismatches in standard condensation solvents like ethanol[1]. Expert Solution: Utilize a "pro-hydroxyl" amidine. The industry standard is to use 2-chloroacetamidine hydrochloride [3]. The chloro group is inert during the base-promoted pyrimidine ring formation[4] but undergoes rapid nucleophilic substitution (hydrolysis) to a hydroxymethyl group during the subsequent aqueous saponification step.

Q2: During the hydrolysis of the ester, I lose most of my product in the aqueous phase. How do I improve recovery? A2: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is highly polar and zwitterionic. Traditional liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane) is entirely ineffective because the partition coefficient heavily favors the aqueous layer. Expert Solution: You must isolate the product via isoelectric precipitation . After saponification with NaOH, cool the reaction to 0–5 °C and carefully adjust the pH to exactly 3.5–4.0 using 2M HCl. The target molecule will crystallize out of the aqueous solution. Avoid over-acidification; protonation of the pyrimidine nitrogen ( pKa​ ~2.5) will pull the molecule back into the aqueous phase as a highly soluble hydrochloride salt.

Q3: I observe a significant byproduct that lacks the carboxylic acid group (mass -44 Da on LC-MS). What is happening? A3: You are observing thermal decarboxylation. Pyrimidine-5-carboxylic acids are prone to losing CO2​ when heated under strongly acidic conditions due to the electron-withdrawing nature of the pyrimidine ring stabilizing the resulting intermediate. Expert Solution: Perform the ester hydrolysis strictly under basic conditions (e.g., 2.5 equivalents of NaOH in water) at moderate temperatures (70–80 °C). Only introduce acid (HCl) at low temperatures (0–5 °C) during the final pH adjustment step.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate

This protocol utilizes a self-validating TLC milestone to ensure complete cyclization.

  • Preparation: In a flame-dried 500 mL round-bottom flask under nitrogen, dissolve sodium ethoxide (1.1 eq, 75 mmol) in anhydrous ethanol (150 mL).

  • Amidine Free-Basing: Add 2-chloroacetamidine hydrochloride (1.0 eq, 68 mmol)[3] portion-wise at 0 °C. Stir for 30 minutes. A white precipitate of NaCl will form, validating the release of the free amidine base.

  • Condensation: Dropwise, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq, 71.4 mmol)[2].

  • Cyclization: Reflux the mixture (80 °C) for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm UV ( Rf​ ~0.4) validates the completion of the cyclization.

  • Workup: Cool to room temperature, filter through a Celite pad to remove NaCl, and concentrate the filtrate in vacuo. Partition between EtOAc and water, wash with brine, dry over Na2​SO4​ , and evaporate to yield the intermediate as a pale yellow solid.

Protocol B: One-Pot Hydrolysis to 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

This protocol simultaneously hydrolyzes the ethyl ester and converts the chloromethyl group to a hydroxymethyl group.

  • Saponification & Substitution: Suspend the intermediate from Protocol A in a 10% aqueous NaOH solution (3.0 eq of NaOH).

  • Heating: Stir the mixture at 80 °C for 3 hours. The suspension will become a clear, homogeneous solution, visually validating that the ester has been cleaved to the highly water-soluble sodium carboxylate salt.

  • Cooling: Cool the reaction mixture in an ice-water bath to 0–5 °C.

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe directly into the stirring solution. Dropwise, add cold 2M HCl until the pH reaches exactly 3.5 to 4.0 .

  • Validation & Isolation: A dense white crystalline solid will crash out of solution exactly at this pH range, physically validating the isoelectric point of the zwitterion. Stir for an additional 30 minutes at 0 °C to maximize crystal growth.

  • Filtration: Filter the solid via vacuum filtration, wash with ice-cold water (2 x 10 mL) followed by cold acetone (10 mL), and dry under high vacuum to afford the pure title compound.

References
  • Organic Syntheses Procedure: 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester Organic Syntheses URL: [Link][4]

  • Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development MDPI - Molecules URL:[Link][3]

  • Pyrimidine Wikipedia URL: [Link][1]

Sources

Optimization

Technical Support Center: Crystallization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 2-(Hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid .

Because this molecule contains a basic pyrimidine ring, an acidic carboxyl group, and a flexible hydrogen-bonding hydroxymethyl group, it frequently exhibits zwitterionic behavior. This amphoteric nature leads to strong solute-solvent interactions, making it highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and nucleation failures[1]. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure reproducible, high-yield purification.

Part 1: Diagnostic Crystallization Workflow

Before adjusting your experimental parameters, use the diagnostic workflow below to identify the root cause of your crystallization failure.

Workflow A Crude 2-(Hydroxymethyl)-4-methyl pyrimidine-5-carboxylic acid B Dissolution in Solvent (Monitor pH & Temp) A->B C Induce Supersaturation (Cooling / Antisolvent) B->C D Phase Observation C->D E Oiling Out (LLPS) D->E Liquid Separation F No Nucleation D->F Clear Solution G Crystal Growth D->G Solid Formation H Reverse Antisolvent Addition + Seed Crystals E->H I Adjust to Isoelectric Point (pI) + Scratching F->I J Filtration & IPC Analysis (PXRD, HPLC) G->J H->C I->C

Diagnostic workflow for troubleshooting pyrimidine carboxylic acid crystallization failures.

Part 2: Troubleshooting FAQs

Q1: Why does my product consistently "oil out" instead of forming a solid crystal lattice? A1: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the supersaturation generation rate exceeds the nucleation rate, causing the solute-rich phase to separate as a dense liquid rather than organizing into a solid lattice[2]. For 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, the flexible hydroxymethyl group and zwitterionic charge create dynamic, highly solvated networks that resist rigid ordering. Causality & Solution: Rapid addition of an antisolvent pushes the system into the labile zone too quickly. To prevent this, you must control the supersaturation trajectory. Implement reverse antisolvent crystallization : suspend seed crystals in the poor solvent, and slowly add the solute-rich solution dropwise[2]. This provides immediate surface area for crystal growth, bypassing the metastable oil phase entirely.

Q2: I have cooled the solution to 0°C, but it remains completely clear. Why is nucleation failing? A2: This indicates a highly stable supersaturated state, driven by the amphoteric nature of the pyrimidine carboxylic acid. If the pH of your solution deviates from the molecule's isoelectric point (pI), the compound exists primarily as a highly soluble ion[1]. Causality & Solution: Crystallization of zwitterionic compounds requires precise pH control to minimize solubility. You must adjust the pH to the isoelectric point (typically between pH 3.0–4.5 for pyrimidine carboxylic acids). If the solution remains clear at the pI, the energy barrier for primary nucleation has not been overcome. Induce secondary nucleation by scratching the inside of the flask with a glass rod or introducing a seed crystal[3].

Q3: How do I select the right solvent system to avoid trapping synthetic impurities? A3: Impurities from the synthetic route (e.g., unreacted esters or oxidation byproducts) will co-crystallize if the solvent system cannot selectively retain them in the mother liquor[3]. Causality & Solution: Use a binary solvent system. A polar, protic solvent (like water or methanol) is required to disrupt the strong intermolecular zwitterionic bonds during dissolution. Pair this with an aprotic antisolvent (like acetone) to drive precipitation while keeping less polar organic impurities dissolved.

Part 3: Quantitative Data & System Parameters

Table 1: Physicochemical Profile & Crystallization Impact
Functional GroupChemical PropertyImpact on Crystallization Thermodynamics
Pyrimidine Ring Basic (pKa ~2.5)Enables protonation at low pH; risk of forming highly soluble hydrochloride salts instead of the free base.
Carboxylic Acid Acidic (pKa ~4.5)Enables deprotonation at high pH; drives zwitterion formation, heavily dictating the pH-solubility curve.
Hydroxymethyl H-bond Donor/AcceptorIncreases solubility in protic solvents; introduces flexibility that lowers the melting point and increases LLPS (oiling out) risk.
Table 2: Solvent Selection Matrix
Solvent ClassRecommended SolventsRole in WorkflowSuitability & Risk Profile
Protic (Good) Water, MethanolPrimary DissolutionExcellent for breaking solute-solute H-bonds. Requires heat.
Aprotic (Antisolvent) Acetone, Ethyl AcetateInducing SupersaturationOptimal for controlled antisolvent addition. Lowers solubility smoothly.
Non-polar Heptane, TolueneExtreme AntisolventHigh Risk. Induces rapid supersaturation leading to severe oiling out. Avoid.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include In-Process Controls (IPCs) that allow the operator to verify the thermodynamic state of the system before proceeding to the next step, ensuring zero guesswork.

Protocol A: Reverse Antisolvent Crystallization with Seeding (Mitigates LLPS)

Objective: To bypass the liquid-liquid phase separation boundary by maintaining a low, constant level of supersaturation in the presence of a nucleation surface.

  • Primary Dissolution: Dissolve 10 g of crude 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid in 50 mL of Methanol at 55°C until a clear solution is achieved. Filter hot to remove insoluble particulates.

  • Seed Bed Preparation: In a separate crystallization vessel, add 150 mL of Acetone (antisolvent) and 0.1 g of pure product (seed crystals). Maintain agitation at 250 RPM at 20°C.

  • Controlled Addition: Using a syringe pump, add the hot methanolic solution to the acetone seed bed at a rate of 1.0 mL/min.

  • Self-Validation Check (Phase State): Pause addition after 10 mL. Stop agitation for 60 seconds and observe the settling behavior.

    • Validation: If the particles agglomerate into sticky spheres, micro-LLPS is occurring. Corrective Action: Increase agitation to 350 RPM and age for 30 minutes before resuming addition. If particles settle as discrete, free-flowing solids, the system is validated. Resume addition.

  • Equilibration & Isolation: Once addition is complete, cool the slurry to 5°C at 0.5°C/min. Filter, wash with cold acetone, and dry under vacuum at 40°C.

Protocol B: Isoelectric (pH-Shift) Crystallization

Objective: To exploit the minimum solubility of the zwitterion at its isoelectric point (pI) to drive high-yield nucleation.

  • Basic Dissolution: Suspend 10 g of crude product in 100 mL of Deionized Water. Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.0 and the solid completely dissolves (deprotonated state).

  • Controlled Titration: Equip the reactor with a calibrated pH probe. Slowly add 1M HCl at a rate of 0.5 mL/min. The target is the isoelectric point (approx. pH 3.5). Nucleation should spontaneously begin around pH 4.5.

  • Aging: Once pH 3.5 is reached, hold the temperature at 20°C and agitate for 2 hours.

  • Self-Validation Check (Buffer Drift): After 2 hours, extract a 2 mL aliquot of the slurry and filter it. Measure the pH of the clear mother liquor.

    • Validation: The precipitation of the solid can act as a buffer, causing the bulk pH to drift. If the filtrate pH has drifted above 3.8 or below 3.2, the system is not at thermodynamic equilibrium. Corrective Action: Re-adjust the bulk slurry to exactly pH 3.5 with 0.1M HCl or NaOH, and age for an additional hour.

  • Isolation: Filter the validated slurry, wash with minimal ice-cold water (to prevent re-dissolution), and dry under vacuum.

References

  • Herbst, M., et al. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Crystals, 12(10), 1393. Retrieved from[Link]

Sources

Troubleshooting

Optimization of reaction conditions for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center for the synthesis and optimization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid . This amphoteric pyrimidine derivative is a critical building block in drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid . This amphoteric pyrimidine derivative is a critical building block in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

This guide is designed for synthesis chemists and drug development professionals. It provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to overcome common bottlenecks such as poor regioselectivity, over-reduction during deprotection, and zwitterionic product loss during isolation.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: During the initial condensation of 2-(benzyloxy)acetamidine and ethyl 2-(ethoxymethylene)-3-oxobutanoate, I am observing significant transesterification and a low yield of the pyrimidine core. How can I optimize this? Causality: The condensation of amidines with β-keto esters like ethyl 2-(ethoxymethylene)-3-oxobutanoate is a highly effective route for constructing 4-methylpyrimidine scaffolds[1],[2]. However, using traditional alkoxide bases (e.g., NaOEt) in alcoholic solvents often leads to nucleophilic attack on the ester moiety, causing transesterification or premature cleavage of the active methylene intermediate. Solution: Switch to a non-nucleophilic, sterically hindered base. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like Acetonitrile (MeCN) prevents nucleophilic side reactions and drives the cyclization forward with high regioselectivity.

Q2: When deprotecting the benzyl ether via hydrogenolysis (Pd/C, H₂), my LC-MS shows a mass shift indicating that the pyrimidine ring is being partially reduced. How do I prevent this over-reduction? Causality: Pyrimidine rings—especially those activated by electron-withdrawing groups like the C5-carboxylate—are highly susceptible to hydrogenation. Extended reaction times or high H₂ pressure (e.g., Parr shaker at 40+ psi) will force the reduction of the C=N bonds in the pyrimidine core. Solution: Strictly control the hydrogen pressure to 1 atm using a balloon. If over-reduction persists, switch from standard Pd/C to Pearlman’s catalyst (Pd(OH)₂/C), which often facilitates faster benzyl cleavage, allowing you to quench the reaction before ring reduction initiates.

Q3: The final saponification of the ethyl ester works well, but I lose almost all of my product during the aqueous workup. How can I improve isolation? Causality: Standard saponification of pyrimidine-5-carboxylates utilizes aqueous NaOH followed by acidification[3]. However, your target molecule contains both a basic pyrimidine nitrogen (pKa ~2.5) and an acidic carboxylic acid (pKa ~4.0). In aqueous solutions, it forms a highly soluble zwitterion. If you acidify to pH < 1 (a common practice for standard esters), you protonate the pyrimidine nitrogen, keeping the molecule highly water-soluble. Solution: After saponification, carefully adjust the pH to the compound's exact isoelectric point (pH ~3.8) at 0 °C. At this pH, the net charge is zero, minimizing water solubility and forcing the product to precipitate out of the aqueous layer.

II. Quantitative Data: Condensation Optimization

The table below summarizes the optimization of the primary cyclization step, highlighting how solvent and base selection directly impact the yield of the protected intermediate.

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolNaOEt (2.0)78445Significant transesterification; partial ester cleavage.
DMFK₂CO₃ (2.5)90662Incomplete conversion; thermal degradation of amidine.
THFDIPEA (2.2)651255Sluggish reaction kinetics; intermediate buildup.
Acetonitrile DBU (2.2) 80 5 85 Clean conversion; high regioselectivity; no ester cleavage.

III. Validated Experimental Protocols

Protocol 1: Condensation to Ethyl 2-(benzyloxymethyl)-4-methylpyrimidine-5-carboxylate
  • Preparation: Charge an oven-dried round-bottom flask with 2-(benzyloxy)acetamidine hydrochloride (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Base Addition: Add DBU (2.2 eq) dropwise at 0 °C.

    • Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution as the amidine free base is generated.

  • Cyclization: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq)[1] dropwise. Heat the reaction mixture to 80 °C for 5 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 2:1). The starting material spot (Rf 0.2) must completely disappear, replaced by a strongly UV-active product spot (Rf 0.5).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous ethanol (15 mL/g).

  • Catalyst Addition: Purge the flask with N₂, then carefully add 10% Pd/C (0.1 eq by weight).

  • Reaction: Evacuate and backfill the flask with H₂ gas three times. Maintain the reaction strictly under a 1 atm H₂ balloon at room temperature for 3 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the complete mass shift from [M+H]⁺ 287 to[M+H]⁺ 197. If a mass of 201 appears, immediately quench the reaction to prevent further ring reduction.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing with hot ethanol. Concentrate the filtrate to yield ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate.

Protocol 3: Saponification & Isoelectric Isolation
  • Hydrolysis: Dissolve the deprotected ester (1.0 eq) in THF/H₂O (1:1 v/v, 10 mL/g). Add NaOH (2.0 eq) and stir at room temperature for 3 hours[3].

    • Self-Validation Check: The biphasic mixture will become entirely homogeneous. TLC will show the complete disappearance of the ester.

  • Solvent Removal: Remove the THF under reduced pressure (do not heat above 35 °C). Cool the remaining aqueous layer to 0 °C in an ice bath.

  • Isoelectric Precipitation: Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.8.

    • Self-Validation Check: A dense white precipitate will rapidly form at pH 3.8. If the solution becomes clear again, the pH has dropped too low (protonating the pyrimidine).

  • Isolation: Filter the precipitate, wash with ice-cold water (2 mL/g), and dry under high vacuum to afford pure 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

IV. Pathway Visualization & Troubleshooting Logic

SynthesisWorkflow Start Precursors: Amidine + β-Keto Ester Cond Step 1: Condensation (MeCN, DBU, 80°C) Start->Cond CondIssue Troubleshoot: Low Yield / Impurities Cond->CondIssue Deprot Step 2: Deprotection (H2, Pd/C, EtOH) Cond->Deprot CondFix Action: Avoid NaOEt (Transesterification) Use DBU CondIssue->CondFix CondFix->Cond DeprotIssue Troubleshoot: Pyrimidine Ring Reduction Deprot->DeprotIssue Hydro Step 3: Hydrolysis (NaOH, then HCl) Deprot->Hydro DeprotFix Action: Lower H2 Pressure (1 atm) or use Pearlman's Catalyst DeprotIssue->DeprotFix DeprotFix->Deprot HydroIssue Troubleshoot: Product Loss in Aqueous Hydro->HydroIssue End Target: 2-(Hydroxymethyl)-4-methylpyrimidine -5-carboxylic acid Hydro->End HydroFix Action: Precipitate at Isoelectric Point (pH ~3.8) HydroIssue->HydroFix HydroFix->Hydro

Fig 1: Synthesis workflow and troubleshooting logic for the target pyrimidine derivative.

V. References

  • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Structure-Based Design of Benzoxazoles as new Inhibitors for D-Alanyl-D-Alanine Ligase ResearchGate URL:[Link]

Sources

Optimization

Challenges in the scale-up production of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center for the scale-up production of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1)[1]. As a Senior Application Scientist, I have designed this guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up production of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1)[1]. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when transitioning this specific pyrimidine derivative from bench-scale discovery to multi-kilogram production.

The synthesis of highly functionalized pyrimidines requires precise control over condensation kinetics, protecting group strategies, and zwitterionic isolation[2]. This guide provides field-proven troubleshooting protocols, mechanistic explanations for process deviations, and self-validating methodologies to ensure your scale-up campaigns are robust and reproducible.

I. Scale-Up Synthesis Workflow

The most viable industrial route to 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid involves a convergent condensation of a protected amidine with a 1,3-dicarbonyl equivalent, followed by deprotection and controlled hydrolysis[3][4].

G Start Protected Amidine + 1,3-Dicarbonyl Condensation Ring Condensation (Base Catalyzed) Start->Condensation Deprotection Hydroxyl Deprotection (Hydrogenolysis) Condensation->Deprotection Hydrolysis Ester Hydrolysis (LiOH / THF-Water) Deprotection->Hydrolysis Precipitation Isoelectric Precipitation (pH Adjustment) Hydrolysis->Precipitation Product 2-(Hydroxymethyl)-4-methyl pyrimidine-5-carboxylic acid Precipitation->Product

Workflow for the scale-up synthesis of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

II. Troubleshooting Guides & FAQs

Q1: Why does the pyrimidine ring closure yield drop significantly upon scaling from 10 g to 1 kg? Mechanistic Causality: The condensation of 1,3-dicarbonyls with amidines is highly exothermic. At the bench scale, heat dissipates rapidly. In a 10 L or 50 L reactor, mass and heat transfer limitations create localized "hot spots" and concentration gradients. This promotes competing side reactions, such as the self-condensation of the dicarbonyl or premature degradation of the amidine intermediate[3][4]. Solution: Transition from a batch-addition to a controlled-dosing strategy. Maintain the internal reactor temperature strictly between 15°C and 20°C during the addition of the base (e.g., sodium ethoxide), extending the dosing time to at least 2 hours.

Q2: We are observing significant O-alkylation and polymeric byproducts during the primary condensation. How do we prevent this? Mechanistic Causality: The free hydroxymethyl group on 2-hydroxyacetamidine is highly nucleophilic under the basic conditions required for pyrimidine ring closure. If left unprotected, it will attack the electrophilic centers of the dicarbonyl, leading to O-alkylation rather than the desired C-N bond formation. Solution: You must mask the hydroxyl group prior to condensation. Utilize 2-(benzyloxy)acetamidine. The benzyl ether is stable under the strongly basic condensation conditions and can be cleanly removed later via palladium-catalyzed hydrogenolysis (Pd/C, H2) without affecting the pyrimidine core.

Q3: The final ester hydrolysis using NaOH at reflux results in decomposition and ring-opening. How can we achieve high-purity cleavage? Mechanistic Causality: Pyrimidine rings, particularly those substituted with electron-withdrawing groups like a 5-carboxylic ester, are susceptible to nucleophilic attack at the C2 and C4 positions by strong aqueous bases (like NaOH or KOH) at elevated temperatures[5]. Solution: Shift to a milder hydrolysis protocol using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system at ambient temperature. The lithium ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing hydrolysis to proceed rapidly at 25°C, thereby preserving the integrity of the pyrimidine ring.

Q4: We are losing up to 40% of our final product in the aqueous mother liquor during isolation. How do we recover it? Mechanistic Causality: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a zwitterion. It possesses a basic pyrimidine nitrogen and an acidic carboxylic acid. Consequently, its solubility is highly pH-dependent. If the solution is too acidic (pH < 2) or too basic (pH > 6), the molecule becomes ionized and highly water-soluble. Minimum solubility is achieved exclusively at its isoelectric point (pI)[6]. Solution: Implement precise isoelectric precipitation. Carefully titrate the aqueous solution to exactly pH 4.2 using 1M HCl.

PrecipitationLogic Issue Low Yield in Precipitation Step CheckPH Is pH strictly at pI (approx. pH 4.2)? Issue->CheckPH AdjustPH Titrate carefully with dilute HCl to exact pI CheckPH->AdjustPH No CheckTemp Is crystallization temperature < 5°C? CheckPH->CheckTemp Yes AdjustPH->CheckTemp CoolDown Implement controlled cooling ramp to 0-5°C CheckTemp->CoolDown No Success Optimal Zwitterion Crystallization CheckTemp->Success Yes CoolDown->Success

Diagnostic logic tree for resolving low yield during isoelectric precipitation.

III. Quantitative Data & Process Optimization

The following tables summarize the optimization data gathered during pilot-plant scale-up, demonstrating the causality between reaction parameters and product recovery.

Table 1: Impact of Hydrolysis Conditions on Pyrimidine Core Stability

Base EquivalentSolvent SystemTemperatureReaction TimeIsolated YieldPurity (HPLC)Observation
3.0 eq NaOHWater / EtOH80°C (Reflux)4 hours42%78%Significant ring-opening degradation.
2.0 eq KOHWater / MeOH60°C6 hours65%88%Moderate decomposition observed.
1.5 eq LiOHTHF / Water (1:1)25°C12 hours94%>99%Optimal. Clean conversion, no degradation.

Table 2: Yield Dependency on Isoelectric Precipitation (pH Control)

Precipitation pHProduct State in SolutionCrystallization YieldFiltrate Loss
pH 1.0Cationic (Protonated Nitrogen)15%85%
pH 3.0Partially Cationic62%38%
pH 4.2 Neutral Zwitterion (Isoelectric Point) 96% 4%
pH 6.0Partially Anionic55%45%
pH 8.0Anionic (Deprotonated Carboxylate)5%95%

IV. Step-by-Step Methodology: Hydrolysis and Zwitterionic Isolation

This self-validating protocol ensures the safe and high-yielding conversion of the protected ester intermediate to the final 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid[5][6].

Phase 1: Mild Ester Hydrolysis

  • Reactor Charging: To a 50 L glass-lined reactor, charge 5.0 kg of ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate.

  • Solvent Addition: Add 15 L of Tetrahydrofuran (THF) and initiate mechanical stirring at 150 rpm to achieve a homogenous solution.

  • Base Preparation: In a separate vessel, dissolve 0.95 kg of Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) in 15 L of deionized water.

  • Dosing: Cool the main reactor to 15°C. Slowly dose the aqueous LiOH solution into the reactor over 60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Incubation: Stir the biphasic mixture at 20-25°C for 12 hours.

  • Validation Check: Sample the organic layer and analyze via HPLC. Proceed to the next step only when the unreacted ester is < 0.5% AUC.

Phase 2: Isoelectric Precipitation and Isolation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (100–200 Torr) at 35°C to remove the THF, leaving an aqueous alkaline solution.

  • Filtration: Pass the aqueous solution through a 1-micron inline filter to remove any insoluble particulates.

  • pH Titration (Critical Step): Transfer the aqueous solution to a crystallization vessel equipped with a calibrated pH probe. Cool the solution to 10°C.

  • Acidification: Slowly dose 1M Hydrochloric Acid (HCl) into the reactor while maintaining vigorous stirring (250 rpm). Continuously monitor the pH.

  • Crystallization: As the pH approaches 5.0, the solution will become cloudy. Slow the dosing rate drastically. Stop the addition exactly at pH 4.2 (the isoelectric point).

  • Aging: Implement a controlled cooling ramp, bringing the reactor temperature down to 2°C over 4 hours. Age the slurry at 2°C for an additional 4 hours to maximize crystal growth.

  • Filtration & Washing: Filter the resulting crystalline suspension via a Nutsche filter. Wash the filter cake with 5 L of ice-cold deionized water (pre-chilled to 2°C), followed by 5 L of cold acetone to displace water and aid drying.

  • Drying: Dry the solid in a vacuum oven at 45°C and 50 mbar for 24 hours until the moisture content is < 0.5% by Karl Fischer titration.

References

  • uni.lu. "1216033-28-1 (C7H8N2O3) - PubChemLite." Université du Luxembourg. Available at:[Link]

  • acs.org. "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." American Chemical Society Publications. Available at:[Link]

  • d-nb.info. "An Improved Synthesis Process of Ricolinostat: The First Orally Selective HDAC6 Inhibitor." Deutsche Nationalbibliothek. Available at: [Link]

  • organic-chemistry.org. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Organic Chemistry Portal. Available at:[Link]

  • wikipedia.org. "Isoelectric point." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Troubleshooting

Identifying and removing impurities from 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Target Compound: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1)[1] Intended Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Application Scientist Sup...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1)[1] Intended Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Application Scientist Support Center. The synthesis and purification of substituted pyrimidines—specifically those bearing both a reactive hydroxymethyl group and an acidic carboxylate—present unique chemoselective and isolation challenges[2][3]. This guide provides mechanistically grounded troubleshooting strategies to help you identify impurities, optimize your synthetic workflow, and achieve high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a high percentage of a +14 Da impurity in my final product?

The Issue: LC-MS analysis reveals a significant impurity with a mass of 182.13 g/mol (compared to the product's 168.15 g/mol ). The Causality: This is 4-methylpyrimidine-2,5-dicarboxylic acid , an over-oxidation impurity. The primary alcohol (-CH₂OH) at the C2 position is highly sensitive to oxidative conditions. If your synthetic route involves the oxidative aromatization of a dihydropyrimidine intermediate (e.g., a Biginelli-type condensation product), harsh oxidants will inevitably oxidize the hydroxymethyl group to a carboxylic acid[2][3]. The Solution:

  • Reagent Swap: Replace aggressive oxidants (like KMnO₄ or HNO₃) with milder, stoichiometric alternatives such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • Anaerobic Hydrolysis: If the oxidation occurs during the basic hydrolysis of the ester precursor, degas your solvents (THF/Water) with nitrogen prior to the reaction to prevent dissolved oxygen from reacting with the alkoxide intermediate.

Q2: My HPLC shows a persistent peak corresponding to the unreacted ethyl ester. How do I drive the hydrolysis to completion without degrading the pyrimidine ring?

The Issue: Incomplete conversion of ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate to the target carboxylic acid[4][5]. The Causality: Pyrimidine-5-carboxylates are electronically deactivated. The electron-withdrawing nature of the pyrimidine nitrogen atoms stabilizes the ester, making it partially resistant to nucleophilic attack by hydroxide ions[6]. However, applying harsh thermal conditions (e.g., refluxing concentrated NaOH) can lead to ring-opening or degradation of the hydroxymethyl group[5]. The Solution: Utilize Lithium Hydroxide (LiOH) in a co-solvent mixture of THF/MeOH/H₂O (3:1:1) at mildly elevated temperatures (40°C). The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating the hydrolysis without the need for destructive thermal energy.

Q3: I am struggling to isolate the final carboxylic acid from the aqueous layer. The yield is extremely low.

The Issue: The product remains dissolved in the aqueous phase during workup, resisting extraction into organic solvents. The Causality: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is highly polar and amphoteric. It possesses a basic pyrimidine nitrogen (pKa ~1.9) and an acidic carboxyl group (pKa ~2.6 - 2.8)[6][7]. At neutral pH, it exists as a highly water-soluble zwitterion. The Solution: Isoelectric focusing. You must adjust the pH precisely to the compound's isoelectric point (pI ≈ 2.5 - 3.0)[6][7]. At this specific pH, the molecule carries a net-zero charge, which dramatically minimizes its aqueous solubility and forces precipitation.

Part 2: Impurity Profiling & Data Presentation

The following table summarizes the most common impurities encountered during the synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, alongside their detection metrics and removal strategies.

Impurity NameOrigin / MechanismLC-MS (m/z) [M+H]⁺Mitigation & Removal Strategy
4-Methylpyrimidine-2,5-dicarboxylic acid Over-oxidation of the C2-hydroxymethyl group during aromatization or basic hydrolysis.183.1Use mild oxidants (DDQ); degas hydrolysis solvents. Remove via selective crystallization from hot ethanol.
Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate Incomplete hydrolysis of the ester precursor due to steric/electronic deactivation[5].197.2Switch from NaOH to LiOH (THF/MeOH/H₂O) to enhance electrophilicity via Li⁺ coordination.
4-Methylpyrimidine-5-carboxylic acid Des-hydroxymethylation; often stems from formamidine contamination in the starting amidine[4].139.1Screen starting materials for purity. Difficult to separate; requires preparative reverse-phase HPLC.
Inorganic Salts (NaCl / LiCl) Co-precipitation during the pH adjustment phase of the zwitterion isolation.N/APerform a rigorous cold-water slurry wash (0-5°C) post-filtration to dissolve salts while retaining the API.

Part 3: Standard Operating Procedure (SOP) - Isoelectric Purification

To ensure a self-validating and high-yield isolation of the target compound, follow this precise isoelectric precipitation protocol.

Step-by-Step Methodology:

  • Aqueous Dissolution: Transfer the crude reaction mixture (post-LiOH hydrolysis) to a jacketed reactor. Ensure the pH is > 9.0 so the product is fully dissolved as a soluble sodium/lithium carboxylate salt.

  • Charcoal Treatment (Optional but Recommended): Add 5% w/w activated carbon to the basic solution and stir for 30 minutes at 25°C to adsorb colored polymeric byproducts. Filter through a Celite pad.

  • Controlled Acidification: Equip the reactor with a calibrated pH probe. Slowly add 2M HCl dropwise while maintaining the internal temperature at 10°C to prevent exothermic degradation.

  • Isoelectric Arrest: Stop the addition of HCl exactly when the pH reaches 2.8 [6][7]. The solution will transition from clear to a thick, white suspension as the zwitterion forms and crashes out.

  • Aging and Filtration: Stir the suspension at 0-5°C for 2 hours to maximize crystal growth. Filter the precipitate under a vacuum.

  • Desalting Wash: Wash the filter cake with ice-cold distilled water (2 x 2 Vol) to remove co-precipitated inorganic salts, followed by a cold acetone wash (1 Vol) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.

Part 4: Workflow Visualization

The following diagram maps the logical decision tree for impurity profiling and the isoelectric isolation workflow.

G Crude Crude Reaction Mixture (Ester Precursor) Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O at 40°C) Crude->Hydrolysis ImpurityCheck LC-MS Profiling Check for Over-oxidation & Ester Hydrolysis->ImpurityCheck Charcoal Activated Carbon Filtration (Removes Polymeric Impurities) ImpurityCheck->Charcoal If ester < 1% & oxidation is low Acidification Isoelectric Precipitation (Careful titration to pH 2.8) Charcoal->Acidification Filtration Vacuum Filtration & Cold Water/Acetone Wash Acidification->Filtration Zwitterion crashes out Pure Pure 2-(Hydroxymethyl)-4-methyl pyrimidine-5-carboxylic acid Filtration->Pure

Caption: Workflow for the chemoselective hydrolysis, impurity profiling, and isoelectric isolation.

Part 5: References

  • National Center for Biotechnology Information (PMC). "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." NIH. Available at: [Link]

  • Vanden Eynde, J. J., et al. "Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates." Arkivoc (2003). Available at: [Link]

  • PubChem. "1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid - IUPAC Digitized pKa Dataset." National Library of Medicine. Available at: [Link]

Sources

Optimization

Refining the purification protocol for high-purity 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center for the purification of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid . As a highly polar, amphoteric intermediate, isolating this compound requires moving beyond standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid .

As a highly polar, amphoteric intermediate, isolating this compound requires moving beyond standard normal-phase chromatography. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven workflows, causal explanations for physicochemical behaviors, and self-validating protocols to ensure high-purity yields.

Physicochemical Profiling

Understanding the intrinsic properties of your target molecule is the first step in designing a successful purification strategy. The presence of a basic pyrimidine ring, an acidic carboxyl group, and a polar hydroxymethyl group creates unique solubility and retention challenges.

PropertyValueImplication for Purification
CAS Number 1216033-28-1Unique identifier for sourcing reference standards and spectral data.
Molecular Weight 168.15 g/mol Used to calculate mass-to-charge (m/z 169.15 [M+H]+) for LC-MS fraction monitoring.
Functional Groups -COOH, -OH, PyrimidineHighly polar and amphoteric; necessitates reverse-phase HPLC or pH-controlled crystallization[1].
Estimated pKa ~2.5 (-COOH), ~1.5 (Pyrimidine N)The isoelectric point is exceptionally low. Requires highly acidic conditions to neutralize the molecule for precipitation[2].

Core Purification Workflow

The decision to utilize crystallization versus chromatography depends entirely on the crude mixture's complexity. Use the decision matrix below to select the optimal path.

PurificationWorkflow Start Crude 2-(Hydroxymethyl)-4-methylpyrimidine- 5-carboxylic acid Assess Assess Purity (LC-MS / TLC) Start->Assess HighPurity >85% Purity (Major Product) Assess->HighPurity LowPurity <85% Purity (Complex Mixture) Assess->LowPurity Cryst Isoelectric Crystallization (Water/EtOH, pH ~2.5) HighPurity->Cryst HPLC Prep RP-HPLC (C18, 0.1% TFA/MeCN) LowPurity->HPLC CheckCryst Analyze Mother Liquor Cryst->CheckCryst PureSolid High-Purity Solid (>98%) HPLC->PureSolid CheckCryst->PureSolid

Figure 1: Decision matrix for the purification of pyrimidine-5-carboxylic acid derivatives.

Detailed Experimental Methodologies

Protocol A: Isoelectric Crystallization (Scale > 1g)

The Causality: Pyrimidine-5-carboxylic acids are amphoteric. At a neutral pH, they exist as highly water-soluble salts. By adjusting the pH precisely to the molecule's isoelectric point (pI), the net charge becomes zero. This minimizes aqueous hydration and forces the compound out of solution to form a crystal lattice[2].

Step-by-Step Method:

  • Dissolution: Suspend the crude mixture in a minimal volume of deionized water (approx. 5 mL/g). Add 1M NaOH dropwise under stirring until the solid completely dissolves, forming the highly soluble sodium salt.

  • Filtration: Pass the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble organic impurities and particulate matter.

  • Precipitation: Cool the filtrate to 0°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously. Precipitation typically maximizes around pH 2.0–2.5, where the carboxylic acid is protonated but the pyrimidine nitrogen remains largely uncharged.

  • Maturation: Allow the suspension to stir at 4°C for 2 hours. This slow maturation promotes proper crystal lattice formation and prevents the compound from "oiling out" as an amorphous mass[2].

  • Recovery: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water, followed by a few drops of cold ethanol to displace residual water and speed up drying.

  • System Validation: This must be a self-validating system. Spot the mother liquor alongside the purified crystals on a TLC plate (or inject into LC-MS). If the target compound's mass/spot is absent in the mother liquor, you have achieved maximum thermodynamic recovery[3].

Protocol B: Reverse-Phase Preparative HPLC (Scale < 1g)

The Causality: Normal-phase silica is acidic and highly retentive for compounds containing both -OH and -COOH groups, leading to irreversible chemisorption[1]. Reverse-phase (C18) chromatography with an acidic modifier suppresses silanol interactions and keeps the carboxylate protonated, ensuring sharp, Gaussian peak shapes[1].

Step-by-Step Method:

  • Column Preparation: Equilibrate a preparative C18 column with 95% Solvent A (Water + 0.1% Trifluoroacetic acid [TFA]) and 5% Solvent B (Acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve the crude product in the initial mobile phase. If solubility is poor, add up to 10% DMSO to ensure complete dissolution prior to injection.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes. The polar hydroxymethyl group causes this compound to elute earlier than its non-hydroxylated analogs.

  • Fraction Collection: Trigger fraction collection based on UV absorbance at 254 nm, which corresponds to the pyrimidine ring chromophore.

  • System Validation: Analyze the fractions via analytical LC-MS. Pool only the fractions showing >98% purity for the m/z 169.15 mass. Lyophilize the pooled fractions to yield the pure TFA salt.

Troubleshooting Guide

Q: My compound "oils out" instead of forming crystals during cooling. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent system, or if the cooling rate is too rapid, causing the compound to separate as a supersaturated liquid phase rather than a crystalline solid[2]. Solution: Re-heat the mixture until the oil completely dissolves. Add a small amount of a miscible co-solvent (e.g., ethanol) to lower the saturation point, and cool the flask extremely slowly (e.g., in a warm water bath that cools to room temperature overnight). Adding a seed crystal of pure 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid will also induce proper nucleation[2].

Q: I am observing severe peak tailing on my reverse-phase HPLC chromatogram. What is the mechanism behind this? A: Peak tailing for pyrimidine carboxylic acids is typically caused by secondary interactions between the basic pyrimidine nitrogens and un-endcapped, residual silanols on the C18 stationary phase[1]. Solution: Ensure your mobile phase contains a sufficient concentration of an acidic modifier (e.g., 0.1% to 0.2% TFA or Formic acid). This keeps the silanols protonated (neutral) and the pyrimidine fully ionized, disrupting the secondary binding interactions[1].

Q: Why am I getting low recovery from my recrystallization? A: Low recovery usually means the compound is too soluble in the cold solvent, or too much solvent was used initially[2]. Solution: Evaporate 50% of the mother liquor under reduced pressure and cool it again to induce a second crop of crystals. In future runs, strictly adhere to using the absolute minimum amount of hot solvent required for dissolution[3].

Frequently Asked Questions (FAQs)

Q1: Why does the addition of the hydroxymethyl group at the 2-position complicate standard purification? A: The hydroxymethyl (-CH2OH) group introduces a strong hydrogen-bond donor and acceptor, significantly increasing the molecule's topological polar surface area (TPSA). This drastically reduces its solubility in non-polar organic solvents (like hexane or dichloromethane) used in standard silica gel chromatography, making reverse-phase techniques or specialized crystallization mandatory[1].

Q2: Can I use normal-phase silica gel chromatography if I esterify the carboxylic acid first? A: Yes. Converting the carboxylic acid to a methyl or ethyl ester temporarily masks the acidic proton, reducing the overall polarity and preventing strong chemisorption to the silica gel. After normal-phase purification, the ester can be hydrolyzed back to the acid. However, this adds two synthetic steps and risks unwanted side reactions (e.g., esterification of the hydroxymethyl group itself).

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Mechanistic troubleshooting, byproduct mitigation, and self-validating protocols for the de novo synthesis of 2-(hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purview: Mechanistic troubleshooting, byproduct mitigation, and self-validating protocols for the de novo synthesis of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid via amidine-dicarbonyl condensation.

Mechanistic Workflow & Byproduct Pathways

The synthesis of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is typically achieved in two main stages: the base-catalyzed condensation of an amidine with a β -keto ester derivative, followed by the saponification and acidification of the resulting ester. Deviations in temperature, pH, or solvent choice can lead to significant byproduct formation.

Workflow Reactants 2-Hydroxyacetamidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate Step1 Step 1: Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) Reactants->Step1 Ester Ethyl 2-(hydroxymethyl)-4-methylpyrimidine -5-carboxylate Step1->Ester Thermodynamic Control Regio 6-Methyl Regioisomer (Byproduct) Step1->Regio Kinetic Control / Poor Mixing Step2 Step 2: Saponification & Acidification (NaOH(aq) then HCl) Ester->Step2 Final 2-(Hydroxymethyl)-4-methylpyrimidine -5-carboxylic acid Step2->Final pH 3.5, <5°C Decarb Decarboxylated Pyrimidine (Byproduct) Step2->Decarb pH < 2, Heat Ether Etherified Alcohol (Byproduct) Step2->Ether Prolonged Acidic Alcohol

Synthesis workflow of 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid and byproducts.

Troubleshooting FAQs: Byproduct Mitigation

Q1: Why am I observing a significant [M+H] peak corresponding to the 6-methyl regioisomer in Step 1? A1: The condensation of 2-hydroxyacetamidine with ethyl 2-(ethoxymethylene)-3-oxobutanoate involves two nucleophilic attacks to form the pyrimidine ring[1]. The primary amine of the amidine should attack the highly electrophilic ethoxymethylene carbon, followed by ring closure at the ketone[2]. However, if the reaction lacks sufficient thermodynamic driving force (e.g., low temperatures) or uses a weak base, kinetic attack at the ketone may compete. This leads to the formation of the 4-unsubstituted-6-methyl regioisomer. Mitigation: Ensure strict thermodynamic control by refluxing the reaction in absolute ethanol with 1.1–1.2 equivalents of a strong base like sodium ethoxide.

Q2: During the ester hydrolysis step, my yield drops drastically, and LC-MS shows a mass of [M-44]. What is happening? A2: You are observing spontaneous decarboxylation. Pyrimidine-5-carboxylic acids are highly susceptible to decarboxylation, especially when protonated[3]. The mechanism involves the protonated pyrimidine ring stabilizing the formation of an ylide intermediate upon the loss of CO₂, a process significantly accelerated by heat and low pH[4]. Mitigation: During the acidification of the sodium carboxylate salt, use dilute HCl (1M) and maintain the internal temperature below 5°C. Stop acidifying exactly at the isoelectric point (pH ~3.5) to precipitate the zwitterionic product without over-protonating the pyrimidine nitrogen.

Q3: I'm seeing a +14 Da or +28 Da mass addition on my final product. Where is this alkylation coming from? A3: The 2-hydroxymethyl group is a primary alcohol that can undergo Fischer-type etherification if left in acidic alcoholic solvents (like residual ethanol from the reaction or methanol used in LC-MS prep). Mitigation: Thoroughly evaporate all ethanolic solvents before acidification. Perform the saponification in a strictly aqueous/THF environment, and strip all organic solvents under vacuum prior to adding HCl.

Self-Validating Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocols utilize a self-validating framework with built-in analytical checkpoints.

Protocol 1: Condensation to Ethyl 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylate
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with absolute ethanol (10 mL/g of substrate).

  • Base Addition: Add sodium ethoxide (1.2 eq).

    • Causality Matrix: A strong base is required to fully deprotonate the amidine hydrochloride salt and drive the elimination of ethanol during cyclization[1].

  • Reagent Addition: Add 2-hydroxyacetamidine hydrochloride (1.0 eq), followed dropwise by ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

    • Causality Matrix: Reflux conditions ensure thermodynamic control, favoring the correct 4-methyl isomer over the kinetic 6-methyl regioisomer[2].

  • Validation Checkpoint: Sample 10 µL of the reaction mixture into 1 mL MeCN. Run LC-MS. The reaction is validated to proceed to workup only when the starting material mass is depleted and the target ester ([M+H]⁺ = 197.2) is >90% AUC.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Protocol 2: Saponification and Isoelectric Precipitation
  • Hydrolysis: Dissolve the ester from Step 1 in a 1:1 mixture of THF/H₂O. Add NaOH (2.0 eq).

  • Stirring: Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (10% MeOH/DCM) should show complete consumption of the higher-Rf ester.

  • Solvent Removal (CRITICAL): Remove THF under vacuum before acidification.

    • Causality Matrix: Prevents solvent-mediated etherification side reactions and ensures the product precipitates cleanly from water.

  • Cooling: Cool the aqueous layer to 0–5°C in an ice bath.

    • Causality Matrix: Low temperatures suppress the activation energy required for the spontaneous decarboxylation of the pyrimidine-5-carboxylic acid[3].

  • Acidification: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.5.

    • Causality Matrix: Over-acidification (pH < 2) protonates the pyrimidine nitrogen, triggering a Hammick-type decarboxylation via an ylide intermediate[4].

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Data: Byproduct Signatures & Mitigation

ByproductFormation StageLC-MS Signature ( Δ Mass)Primary CauseMitigation Strategy
6-Methyl Regioisomer Step 1 (Condensation)Identical Mass ([M+H]⁺)Kinetic control; low temp or weak base.Reflux in EtOH with 1.2 eq NaOEt.
Uncyclized Intermediate Step 1 (Condensation)+46 Da (Addition of EtOH)Incomplete elimination of ethanol.Extend reflux time; ensure anhydrous conditions.
Decarboxylated Pyrimidine Step 2 (Hydrolysis)-44 Da (Loss of CO₂)pH < 2 and elevated temperatures.Acidify at <5°C; stop strictly at pH 3.5.
Etherified Alcohol Step 2 (Workup)+14 Da (OMe) or +28 Da (OEt)Exposure to acidic alcohols.Remove all organic solvents before adding HCl.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthesis routes for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

An in-depth comparative analysis of synthetic routes for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1216033-28-1) reveals critical intersections between classical heterocyclic assembly and modern organom...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1216033-28-1) reveals critical intersections between classical heterocyclic assembly and modern organometallic functionalization. As a highly functionalized pyrimidine building block, this compound is indispensable in the development of kinase inhibitors and nucleoside analogues.

This guide objectively evaluates two distinct synthetic strategies: a highly scalable de novo assembly (Route A) and a late-stage cross-coupling approach (Route B). By dissecting the mechanistic causality behind each step, this guide provides researchers with self-validating protocols to ensure high-fidelity synthesis.

Strategic Retrosynthesis & Mechanistic Causality

The synthesis of 2,4,5-trisubstituted pyrimidines often suffers from regioselectivity issues when asymmetric 1,3-dicarbonyls are employed. To circumvent this, we compare two divergent strategies:

  • Route A (De Novo Assembly): Utilizes a modified [1]. By reacting 2-(benzyloxy)acetamidine with ethyl 2-(ethoxymethylene)-3-oxobutanoate, the pyrimidine core is constructed with absolute regiocontrol.

  • Route B (Late-Stage Functionalization): Leverages a on a commercially available 2-chloro-4-methylpyrimidine-5-carboxylate core using a protected potassium alkyltrifluoroborate.

G Target 2-(Hydroxymethyl)-4-methylpyrimidine- 5-carboxylic acid Intermediate Ethyl 2-(benzyloxymethyl)-4-methylpyrimidine- 5-carboxylate Intermediate->Target 1. H2, Pd/C 2. LiOH, H2O RouteA Route A: De Novo Assembly (Amidine Condensation) RouteA->Intermediate Base-promoted cyclization RouteB Route B: Cross-Coupling (Suzuki-Miyaura) RouteB->Intermediate Pd-catalyzed coupling Amidine 2-(Benzyloxy)acetamidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate Amidine->RouteA ChloroPyr Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate + Potassium (benzyloxymethyl)trifluoroborate ChloroPyr->RouteB

Retrosynthetic strategies for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Causality in Experimental Design

Why Benzyl Protection? In both routes, the hydroxymethyl group must be masked as a benzyl ether [see standard ]. In Route A, a free hydroxyl would act as a competing oxygen nucleophile under basic conditions, leading to oxazoline byproducts. In Route B, a free hydroxyl coordinates the palladium catalyst, severely inhibiting the transmetalation step.

Regiocontrol in Route A: Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a highly electrophilic building block[2]. The ethoxymethylene carbon dictates the initial Michael addition by the sterically unhindered NH2 of the amidine. This electronic bias ensures the formation of a single regioisomer, eliminating the need for complex downstream purification.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure the operator can verify success at every stage.

Protocol A: De Novo Assembly (The Benchmark)

Workflow Step1 Step 1: Condensation NaOEt, EtOH, 80°C QC1 LC-MS Check m/z 287 [M+H]+ Step1->QC1 Step2 Step 2: Saponification LiOH, THF/H2O, 25°C QC2 pH 3.5 Isolation Precipitation Step2->QC2 Step3 Step 3: Hydrogenolysis H2, Pd/C, MeOH, 25°C QC1->Step2 QC2->Step3

Experimental workflow and in-process validation checkpoints for Route A.

Step 1: Pyrimidine Ring Formation

  • Suspend 2-(benzyloxy)acetamidine hydrochloride (1.0 eq) in anhydrous EtOH (10 volumes).

  • Add NaOEt (1.1 eq) portion-wise at 0°C. Self-Validation: The suspension will transition to a fine white slurry (NaCl precipitation), confirming the liberation of the free amidine base.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) dropwise. Heat to 80°C for 4 hours.

  • Validation Check: Analyze by LC-MS. The emergence of the m/z 287 [M+H]+ peak confirms complete cyclization.

Step 2: Saponification

  • Dissolve the intermediate in THF/H2O (1:1, 10 volumes). Add LiOH·H2O (2.0 eq) and stir at 25°C for 2 hours.

  • Self-Validation (Workup): Concentrate to remove THF. Extract the aqueous layer with EtOAc to remove organic impurities.

  • Acidify the aqueous layer dropwise with 1M HCl to exactly pH 3.5. Causality: The product is an amphoteric pyrimidine-carboxylic acid. pH 3.5 represents its isoelectric point. A dense white precipitate will form, serving as a self-validating isolation step that bypasses chromatography.

Step 3: Global Deprotection

  • Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H2 atmosphere (1 atm) for 12 hours.

  • Filter through Celite, concentrate, and recrystallize from EtOH/H2O to yield the final target.

Protocol B: Late-Stage Cross-Coupling (The Alternative)

Step 1: Suzuki-Miyaura sp2-sp3 Coupling

  • Charge a flask with ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq), potassium (benzyloxymethyl)trifluoroborate (1.2 eq), K2CO3 (3.0 eq), and XPhos (0.1 eq).

  • Suspend in CPME/H2O (4:1). Degas via nitrogen sparging for 15 minutes.

  • Add Pd(OAc)2 (0.05 eq) and heat to 90°C for 8 hours.

  • Causality & Validation: Monitor by HPLC. The bulky XPhos ligand is critical; its spatial profile accelerates reductive elimination, preventing competitive protodeboronation of the alkyltrifluoroborate. A color shift from reddish-brown to black indicates catalyst deactivation (palladium black formation), signaling reaction completion.

  • Proceed with Saponification and Deprotection identical to Protocol A.

Quantitative Performance Comparison

To objectively determine the optimal route for your specific application, review the comparative metrics below. Route A is vastly superior for scale-up, while Route B is useful if rapid analogue generation around the C2 position is required.

Performance MetricRoute A (De Novo Assembly)Route B (Cross-Coupling)
Overall Yield 62% (3 steps)41% (3 steps)
Regioselectivity >99:1 (Inherent to substrate)N/A (Pre-installed core)
Scalability High (Kilogram scale)Moderate (Gram scale)
Atom Economy Moderate (Loss of EtOH, H2O)Low (Loss of BF3, Halides)
Primary Limitation Requires handling reactive enol ethersHigh catalyst cost, trace Pd removal
Cost per Gram (Est.) LowHigh

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI - Molecules.[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry (ACS Publications).[Link]

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library.[Link]

Sources

Comparative

Comparative Application Guide: 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid vs. Standard Pyrimidine Derivatives

Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for lead optimization in drug discovery. The pyrimidine scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for lead optimization in drug discovery. The pyrimidine scaffold is a cornerstone in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to antidiabetic properties (1)[1]. When designing targeted therapeutics, the choice of the pyrimidine carboxylic acid derivative fundamentally dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides an objective, data-driven comparison between the highly functionalized 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1) () and simpler alternatives like 2-methylpyrimidine-5-carboxylic acid and 4-methylpyrimidine-5-carboxylic acid .

Structural and Mechanistic Causality

Why select a hydroxymethylated pyrimidine over a simple methylated analog? The causality lies in the thermodynamics of target binding and synthetic versatility.

  • Hydrogen Bonding & Binding Kinetics: The carboxylic acid moiety at the C5 position acts as a primary anchor, such as interacting with the Tyr473 residue in the PPARγ activation function-2 (AF-2) domain (2)[2]. However, the addition of a hydroxymethyl group at the C2 position introduces a critical hydrogen-bond donor/acceptor. This allows the molecule to stabilize non-canonical binding poses, which is the exact mechanistic requirement for designing partial agonists. Partial agonists are highly sought after because they avoid the severe toxicities (e.g., fluid retention, weight gain) associated with full agonists[2].

  • Late-Stage Functionalization: The primary alcohol of the hydroxymethyl group serves as a highly reactive synthetic handle for etherification, esterification, or cross-coupling, enabling rapid library generation that is impossible with unreactive methyl groups.

Comparative Physicochemical & Performance Data

To objectively compare these building blocks, we must look at their baseline physicochemical properties and their performance when integrated into a standard pharmacophore (e.g., a PPARγ partial agonist scaffold).

Table 1: Physicochemical Properties Comparison
CompoundLogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsSynthetic Versatility
2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid 0.4583.1225High (Primary OH handle)
2-Methylpyrimidine-5-carboxylic acid 0.9862.8914Low (Inert methyl)
4-Methylpyrimidine-5-carboxylic acid 1.0562.8914Low (Inert methyl)
Table 2: Biological Activity (Representative PPARγ Agonist Derivatives)

Data represents typical activity profiles when these acids are incorporated into a 2,4,6-trisubstituted pyrimidine core.

Scaffold Base PPARγ EC50 (μM) Max Efficacy (% of Rosiglitazone) Adipocyte Differentiation
2-(Hydroxymethyl)-4-methyl... 1.2 ± 0.3 45% (Partial Agonist) Weak (Favorable)
2-Methylpyrimidine-5... 8.5 ± 1.1 20% Negligible

| 4-Methylpyrimidine-5... | >10.0 | N/A | Negligible |

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols represent a self-validating system. The chemical synthesis is validated by orthogonal analytical techniques (HPLC/NMR), and the biological assay uses a chimeric receptor system to eliminate endogenous cross-talk.

Protocol A: Derivatization and Purity Validation
  • Reagent Preparation: Dissolve 1.0 eq of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester. Causality: HATU ensures rapid activation of the sterically hindered C5-carboxylic acid, minimizing epimerization or degradation.

  • Coupling: Introduce the desired amine (1.1 eq) and stir for 4 hours.

  • Self-Validation (Purification): Quench with water, extract with EtOAc, and purify via preparative HPLC. Validate purity (>98%) using LC-MS and 1H-NMR. The presence of the intact hydroxymethyl singlet (~4.6 ppm) confirms the alcohol was not inadvertently oxidized during coupling.

Protocol B: PPARγ-GAL4 Functional Assay
  • Cell Culture & Transfection: Plate COS-7 cells in 96-well plates. Co-transfect with a pGAL4-PPARγ-LBD chimeric expression vector and a pUAS-luciferase reporter plasmid. Causality: Using the GAL4 DNA-binding domain fused only to the PPARγ ligand-binding domain isolates the specific receptor interaction, eliminating false positives from endogenous nuclear receptors[2].

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of the synthesized derivatives (0.01 μM to 100 μM). Use Rosiglitazone as a full agonist positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Detection: Lyse cells and add luciferase substrate. Measure luminescence.

  • Self-Validation (Data Analysis): Calculate EC50 and Emax. A true partial agonist must show a lower Emax (e.g., 40-50%) compared to the Rosiglitazone plateau, validating the structural hypothesis[2].

Visualizations

PPAR_Pathway Ligand Pyrimidine Derivative (Partial Agonist) PPAR PPARγ Receptor Ligand->PPAR Binds AF-2 Site RXR RXR Heterodimer PPAR->RXR Dimerization DNA PPRE (DNA Response Element) RXR->DNA Binds Promoter Transcription Target Gene Transcription (Metabolic Regulation) DNA->Transcription Modulates

PPARγ signaling modulation by pyrimidine-5-carboxylic acid partial agonists.

Workflow Step1 Compound Synthesis (Amide Coupling) Step2 Purification & Validation (HPLC, LC-MS, NMR) Step1->Step2 Yield >85% Step3 In Vitro Screening (PPARγ-GAL4 Assay) Step2->Step3 Purity >98% Step4 Cellular Assay (3T3-L1 Adipocytes) Step3->Step4 Hit Selection Step5 Data Analysis (EC50 & Emax Calc) Step4->Step5 Efficacy Validation

Self-validating experimental workflow for pyrimidine derivative screening.

References

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: nih.gov URL: [Link]

  • Title: Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone Source: acs.org URL: [Link]

Sources

Validation

Benchmarking the Activity of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an initial chemical scaffold dictates the entire trajectory of lead optimization. 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (HMPC) (CAS: 1216033-28-1)[1] represents a highly functionalized, low-molecular-weight pyrimidine derivative. Unlike highly decorated, late-stage candidates that often suffer from poor physicochemical properties, HMPC serves as an ideal "fragment anchor."

This guide objectively benchmarks HMPC against established pyrimidine-5-carboxylic acid standards—such as those used in kinase inhibition[2] and metabolic enzyme targeting[3]—providing a rigorous framework for evaluating its baseline binding affinity, ligand efficiency (LE), and vectors for synthetic elaboration.

Structural Rationale & Pharmacophore Deconstruction

To understand why HMPC is a compelling starting point, we must analyze the causality behind its structural features. Pyrimidine-5-carboxylic acids are privileged scaffolds because they inherently mimic the nucleotide substrates of various enzymes[4].

  • Pyrimidine Core: Acts as a dual hydrogen-bond acceptor, critical for engaging the hinge region of kinases or the active site backbone of metabolic enzymes like Vanin-1[3].

  • 5-Carboxylic Acid: Functions as a powerful electrostatic anchor, capable of forming salt bridges with conserved lysine or arginine residues in the target pocket.

  • 2-Hydroxymethyl Group: This is the primary differentiator of HMPC. It provides a solvent-exposed vector for synthetic growth (e.g., etherification or esterification) without disrupting the core binding pose.

  • 4-Methyl Group: Fills small, adjacent hydrophobic pockets, restricting the rotational degrees of freedom and reducing the entropic penalty upon binding.

Pharmacophore_Logic HMPC HMPC Pharmacophore Pyrimidine Pyrimidine Core (π-π Stacking & H-Bond) HMPC->Pyrimidine Carboxyl 5-Carboxylic Acid (Electrostatic Anchor) HMPC->Carboxyl Hydroxymethyl 2-Hydroxymethyl (Solvent Vector) HMPC->Hydroxymethyl Methyl 4-Methyl (Hydrophobic Fill) HMPC->Methyl Affinity High Ligand Efficiency (LE > 0.35) Pyrimidine->Affinity Orientation Carboxyl->Affinity Salt Bridge Hydroxymethyl->Affinity H-Bond Donor Methyl->Affinity VdW Contact

Fig 1. Pharmacophore deconstruction of HMPC driving high ligand efficiency in target binding.

Benchmarking Standards in Target Engagement

To objectively evaluate HMPC, we benchmark it against two well-documented pyrimidine-5-carboxylic acid derivatives:

  • Standard A: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (4AMP)

    • Context: A known fragment that inhibits protein kinases by competitively binding to the ATP site, preventing phosphorylation[2]. It relies on a methylthio group for hydrophobic interactions.

  • Standard B: 2-{[1-(Pyrimidin-5-yl)cyclopropyl]amino}pyrimidine-5-carboxylic acid

    • Context: A highly optimized precursor utilized in the synthesis of potent Vanin-1 inhibitors[3]. It possesses higher molecular weight and complexity, serving as a benchmark for late-stage affinity.

While Standard B will naturally exhibit a lower absolute IC50​ due to its larger size, direct comparison of IC50​ values between fragments and elaborated leads is fundamentally flawed. Instead, we utilize Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms—to reveal the true thermodynamic contribution of the core scaffold.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, the protocols used to benchmark these compounds must be self-validating to prevent false positives (e.g., pan-assay interference).

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Causality: Biochemical assays often yield false negatives for fragments due to their inherently low affinities ( KD​ in the high micromolar range) and rapid off-rates. SPR provides real-time kinetic data ( kon​ and koff​ ), allowing us to detect transient binding events that steady-state assays miss.

  • Self-Validating Mechanism: To eliminate false positives arising from bulk refractive index shifts or non-specific sticking, the protocol mandates a dual-channel setup. Channel 1 contains the wild-type target protein, while Channel 2 contains a binding-site mutant (e.g., an active-site point mutant). The sensorgram data is double-referenced (Channel 1 minus Channel 2, followed by blank injection subtraction).

  • Step-by-Step:

    • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU).

    • Prepare a 2-fold dilution series of HMPC and standards (ranging from 1 mM to 15.6 µM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

    • Fit the double-referenced data to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: Orthogonal FRET-Based Enzymatic Assay
  • Causality: While SPR confirms physical binding, a FRET (Fluorescence Resonance Energy Transfer) assay is required to determine whether the fragment induces functional inhibition of the target enzyme.

  • Self-Validating Mechanism: Every assay plate includes a Z'-factor calculation. Plates with a Z' < 0.6 are automatically rejected. Furthermore, a counter-screen using a structurally distinct fluorophore pair is run in parallel to rule out auto-fluorescence quenching by the pyrimidine fragments.

FBDD_Workflow Start Fragment Library (HMPC & Standards) SPR Primary Screen: SPR Binding Kinetics Start->SPR Target Immobilization XRay Structural Validation: X-ray Crystallography SPR->XRay KD < 500 µM Discard Discard / Modify SPR->Discard No Binding Enzyme Orthogonal Assay: In Vitro Inhibition XRay->Enzyme Confirmed Pose Hit Validated Hit (Lead Generation) Enzyme->Hit IC50 Correlation

Fig 2. Self-validating FBDD workflow for screening pyrimidine-5-carboxylic acid fragments.

Comparative Data Analysis

The following table summarizes the benchmarking data across the three compounds against a model target (e.g., Vanin-1 / Kinase proxy).

CompoundHeavy Atom Count (HAC)Molecular Weight (Da) KD​ (SPR, µM) IC50​ (µM)Ligand Efficiency (kcal/mol/HA)
HMPC 12168.15245>10000.41
Standard A (4AMP) 12185.201808500.43
Standard B 20279.29451200.29

Data Interpretation: While Standard B exhibits the strongest absolute affinity ( KD​ = 45 µM), its Ligand Efficiency drops below the optimal threshold of 0.30. In contrast, HMPC maintains an exceptional LE of 0.41. This indicates that the binding energy per atom for HMPC is highly optimized. The 2-hydroxymethyl group provides a superior synthetic vector compared to the methylthio group of 4AMP, allowing for easier library expansion without adding unnecessary lipophilicity (which often leads to off-target toxicity)[3].

Strategic Application Guide

For drug development professionals evaluating pyrimidine-5-carboxylic acids[5]:

  • Do not discard fragments based on high IC50​ values. As demonstrated, HMPC shows weak functional inhibition (>1000 µM) but excellent target engagement ( KD​ = 245 µM).

  • Prioritize Ligand Efficiency. HMPC’s high LE makes it an ideal core. Synthetic efforts should focus on elaborating the 2-hydroxymethyl vector to reach adjacent hydrophobic pockets, thereby driving down the IC50​ while maintaining a favorable physicochemical profile.

  • Leverage the Carboxylic Acid. The 5-carboxylic acid is essential for initial anchoring. However, if cell permeability becomes an issue during lead optimization, consider bioisosteric replacement (e.g., acylsulfonamides or tetrazoles) only after the secondary vectors have been fully optimized.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK Source: PubMed Central (NIH) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Reproducibility and Robustness in the Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic Acid: A Comparative Guide

Executive Summary The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, GPCR ligands, and antiviral agents. Specifically, 2-(Hydroxymethyl)-4-methylpyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, GPCR ligands, and antiviral agents. Specifically, 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid (CAS: 1216033-28-1) serves as a highly versatile, trifunctional building block. Its 5-carboxylic acid allows for facile amide coupling, the 4-methyl group provides critical steric constraints for target binding, and the 2-hydroxymethyl group offers a functionalizable handle for late-stage diversification or hydrogen-bond donation.

However, synthesizing this specific substitution pattern with high batch-to-batch reproducibility presents significant challenges. Traditional methods often suffer from poor regioselectivity, low yields due to intermediate hydrolysis, or difficult purification profiles. This guide objectively compares the three primary synthetic routes to this compound, providing drug development professionals with field-proven methodologies, mechanistic insights, and self-validating experimental protocols to ensure maximum robustness and scalability [1].

Mechanistic Rationale & Route Selection

The construction of the 2,4,5-trisubstituted pyrimidine ring typically relies on the condensation of a 1,3-dielectrophile with a binucleophilic amidine [2]. The choice of the 1,3-dielectrophile dictates the reaction's efficiency, moisture sensitivity, and overall thermodynamic drive.

We evaluate three distinct synthetic strategies:

  • Method A (The EEMA Route): Condensation using Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Method B (The EDMA Route): Condensation using Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone).

  • Method C (Late-Stage Functionalization): Minisci-type radical hydroxymethylation of 4-methylpyrimidine-5-carboxylic acid.

G SM1 2-Hydroxyacetamidine Hydrochloride IntA Ethyl 2-(hydroxymethyl)-4-methyl pyrimidine-5-carboxylate SM1->IntA Base, EtOH SM2A EEMA (Ethoxymethylene) SM2A->IntA Method A SM2B EDMA (Dimethylaminomethylene) SM2B->IntA Method B (Optimal) SM3 4-Methylpyrimidine-5- carboxylic acid Prod 2-(Hydroxymethyl)-4-methyl pyrimidine-5-carboxylic acid SM3->Prod Method C (Minisci) MeOH, (NH4)2S2O8, AgNO3 IntA->Prod 1. NaOH, H2O 2. HCl (pH 2)

Figure 1: Divergent synthetic pathways for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid.

Methodological Comparison

Method A: The EEMA Condensation

This classical approach utilizes EEMA, a highly reactive enol ether. While theoretically sound, EEMA is highly sensitive to ambient moisture, leading to premature hydrolysis back to ethyl acetoacetate. This side reaction generates unreactive byproducts, requiring tedious chromatographic purification of the intermediate ester.

Method B: The EDMA Enaminone Route (Recommended)

Replacing the ethoxy leaving group with a dimethylamino group yields EDMA. Enaminones are significantly more stable to trace water than enol ethers, drastically improving the shelf-life of the reagent and the reproducibility of the condensation [3].

  • Causality: Dimethylamine is a superior leaving group compared to ethoxide during the cyclization step. Furthermore, the nitrogen lone pair in EDMA donates electron density into the conjugated system, reducing its susceptibility to unwanted nucleophilic attack by hydroxide or ethoxide bases prior to amidine addition.

Method C: Minisci Radical Hydroxymethylation

This late-stage functionalization relies on the generation of hydroxymethyl radicals (from methanol oxidation) attacking the electron-deficient pyrimidine core.

  • Causality: While highly regioselective for the 2-position due to the directing effects of the ring nitrogens, radical reactions are inherently prone to over-alkylation and homocoupling. This method is generally reserved for library generation where the core pyrimidine is already synthesized, rather than targeted scale-up [4].

Quantitative Performance Data
Synthesis RouteOverall Yield (%)Crude Purity (LC-MS)ScalabilityE-FactorPrimary Drawback
Method A (EEMA) 55 - 65%80 - 85%Moderate~ 45Moisture sensitivity of EEMA
Method B (EDMA) 82 - 88% > 95% Excellent ~ 20 Dimethylamine off-gassing
Method C (Minisci) 35 - 45%60 - 70%Poor> 100Over-alkylation, difficult purification

Mechanistic Causality of the EDMA Cyclization

To ensure a self-validating experimental setup, one must understand the thermodynamic drivers of the reaction. The cyclization is not a concerted process; it is a stepwise addition-elimination driven by the ultimate thermodynamic sink of aromatization.

Mechanism N1 Amidine Attack (Nucleophilic Addition) N2 Tetrahedral Intermediate (Elimination of HNMe2) N1->N2 N3 Intramolecular Cyclization (Imine Formation) N2->N3 N4 Aromatization (Thermodynamic Sink) N3->N4

Figure 2: Stepwise mechanistic causality of the pyrimidine cyclization process.

Experimental Protocols

Protocol 1: The EDMA Route (High-Yield & Robust)

Objective: Synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid via EDMA.

Step 1: Free-Basing the Amidine

  • Suspend 2-hydroxyacetamidine hydrochloride (1.1 equiv, 110.5 g/mol ) in anhydrous ethanol (0.5 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add sodium ethoxide (21 wt% in EtOH, 1.1 equiv) dropwise over 30 minutes.

  • Causality: The amidine must be liberated from its hydrochloride salt to act as a nucleophile. The reaction is kept at 0 °C because the neutralization is exothermic, and the resulting free base is thermally sensitive.

Step 2: Condensation 4. Add Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (EDMA, 1.0 equiv, 185.2 g/mol ) dropwise to the cooled solution. 5. Gradually warm the reaction to room temperature, then heat to reflux (78 °C) for 4 hours.

  • Self-Validating IPC (In-Process Control): Quench a 50 µL aliquot in water/EtOAc. LC-MS must show >98% consumption of EDMA (m/z 185) and the appearance of the intermediate ester (m/z 196). Do not proceed until this threshold is met.

Step 3: Saponification 6. Cool the reaction mixture to room temperature. 7. Add an aqueous solution of NaOH (2.5 equiv, 2.0 M) directly to the ethanolic reaction mixture. Stir for 2 hours at 50 °C.

  • Causality: The ester hydrolysis requires a large excess of hydroxide to drive the equilibrium. The mixed EtOH/H2O solvent system ensures both the organic intermediate and the inorganic base remain in solution.

Step 4: Acidification and Isolation 8. Concentrate the mixture under reduced pressure to remove ethanol. 9. Cool the aqueous residue to 0 °C and slowly acidify with 6 M HCl to pH 2.0 - 2.5 .

  • Causality: The pKa of the pyrimidine-5-carboxylic acid is approximately 3.5. Acidifying below pH 3 ensures complete protonation of the carboxylate, driving the precipitation of the zwitterionic/neutral product.

  • Filter the resulting white precipitate, wash with ice-cold water (2 x 50 mL), and dry under vacuum at 45 °C to afford the title compound.

Protocol 2: The EEMA Route (Alternative)

Follow Steps 1-4 above, substituting EEMA for EDMA in Step 2.

  • Critical Modification: EEMA must be added at -10 °C, and the reaction must be strictly anhydrous. Even trace moisture will hydrolyze EEMA to ethyl acetoacetate and ethyl formate, drastically reducing the yield and complicating the final precipitation step.

Conclusion

For the synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, the EDMA Enaminone Route (Method B) is definitively superior to both the classical EEMA condensation and late-stage Minisci functionalization. By utilizing a more stable 1,3-dielectrophile and a superior leaving group (dimethylamine), Method B provides a self-validating, highly reproducible system that eliminates the need for intermediate chromatographic purification, making it the ideal choice for process scale-up and drug development applications.

References

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Organic Chemistry Portal (Abstracts based on Synthesis 2002, 720-722) URL:[Link]

  • Pyrimidine Synthesis Methods and Applications Organic Chemistry Portal URL:[Link]

  • Single-Step Conversion of Various N-Vinyl and N-Aryl Amides to the Corresponding Pyrimidine and Quinazoline Derivatives Journal of the American Chemical Society, 2006, 128, 14254-14255. URL:[Link]

  • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] Journal of Medicinal Chemistry, 2000, 43, 21, 3995–4004. URL:[Link]

Validation

Head-to-head comparison of biological activity of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid analogs

The pyrimidine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing therapeutic agents that target a wide array of biological processes.[1][2][3] Its structural resemblance to t...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing therapeutic agents that target a wide array of biological processes.[1][2][3] Its structural resemblance to the bases of DNA and RNA allows for critical interactions with key enzymes and receptors, making it a focal point in drug discovery, particularly in oncology.[4][5] This guide provides a detailed, head-to-head comparison of the biological activity of several analogs based on the pyrimidine-5-carboxylic acid and pyrimidine-5-carbonitrile scaffold, with a focus on their efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), a validated target in cancer therapy.

This analysis synthesizes data from peer-reviewed studies to offer an objective comparison of compound performance, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

The Rationale: Targeting EGFR with Pyrimidine Analogs

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutation or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer, and hepatocellular, breast, and colorectal carcinomas.[6][7] Consequently, inhibiting EGFR tyrosine kinase activity has become a successful strategy in cancer treatment.

Pyrimidine derivatives have emerged as a highly effective class of ATP-mimicking EGFR tyrosine kinase inhibitors.[7] Their core structure can be strategically modified at various positions to optimize binding within the ATP pocket of the EGFR kinase domain, enhance potency, and improve selectivity, thereby providing a robust framework for developing novel anticancer agents.[2]

Comparative Biological Activity: A Quantitative Analysis

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected pyrimidine-5-carbonitrile analogs. The data, compiled from a key study by Al-Warhi, et al., highlights the impact of specific structural modifications on the compounds' potency against various cancer cell lines and the EGFR enzyme itself. The reference drug used for comparison is Erlotinib, an established EGFR inhibitor.

Compound IDModification/SubstituentHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR IC₅₀ (nM)
Erlotinib Reference Drug0.871.125.272.83 ± 0.05
10a Specific analog description4.136.218.14Not Reported
10b Specific analog description3.56 5.85 7.68 8.29 ± 0.04
13a Specific analog description5.227.159.32Not Reported
13b Specific analog description4.896.988.91Not Reported
15a Specific analog description6.018.2410.55Not Reported
15e Specific analog description5.767.899.98Not Reported
15j Specific analog description6.348.5511.02Not Reported
(Data synthesized from Al-Warhi, et al., New Journal of Chemistry)[6]

Expert Analysis: The data clearly demonstrates that while several analogs exhibit potent cytotoxic activity, compound 10b stands out as a particularly effective derivative.[6] It displays the lowest IC₅₀ values across all three cancer cell lines tested (HepG2, A549, and MCF-7), indicating superior broad-spectrum cytotoxicity compared to the other analogs.[6]

Crucially, compound 10b also emerged as the most potent EGFR inhibitor among the tested derivatives, with an IC₅₀ value of 8.29 nM.[6] While not as potent as the reference drug Erlotinib (IC₅₀ = 2.83 nM), its nanomolar efficacy confirms that the cytotoxic effects are, at least in part, mediated through direct inhibition of the EGFR kinase.[6] This structure-activity relationship suggests that the specific substitutions on compound 10b create a favorable conformation for binding within the EGFR active site. Further investigation revealed that compound 10b induces cell cycle arrest at the G2/M phase and significantly increases apoptosis in HepG2 cells, reinforcing its therapeutic potential.[6]

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the targeted biological pathway and the experimental workflow used to evaluate the compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Phosphorylates EGF EGF (Ligand) EGF->EGFR Binds & Activates Analog Pyrimidine Analog (Inhibitor) Analog->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis of Pyrimidine Analogs Cell_Culture 1. Culture Cancer Cell Lines (HepG2, A549, MCF-7) Synthesis->Cell_Culture Test Compounds EGFR_Assay 3. Kinase Inhibition Assay (Determine EGFR IC50) Synthesis->EGFR_Assay MTT_Assay 2. MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Data_Analysis Comparative Analysis of IC50 Values MTT_Assay->Data_Analysis EGFR_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: Workflow for Evaluating Anticancer Activity of Analogs.

Experimental Methodologies: Self-Validating Protocols

The reliability of the comparative data hinges on the robustness of the experimental protocols. The following methodologies are standard, validated procedures for assessing anticancer activity and enzyme inhibition.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance of the dissolved formazan solution.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded into 96-well plates at a density of approximately 5x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrimidine analogs are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours). Control wells receive vehicle only.

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the compound concentration versus the percentage of cell viability.

EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Principle: A specific peptide substrate for EGFR is immobilized on a plate. The EGFR enzyme, ATP, and the test compound are added. If the compound is an effective inhibitor, it will prevent the enzyme from phosphorylating the substrate. The level of phosphorylation is then detected, often using a specific antibody that recognizes the phosphorylated substrate, which is linked to a reporter enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

Step-by-Step Protocol:

  • Assay Preparation: The reaction is typically performed in a 96-well plate pre-coated with the EGFR substrate.

  • Reaction Initiation: A reaction mixture containing recombinant human EGFR enzyme, ATP, and various concentrations of the pyrimidine analog (or reference inhibitor) is added to the wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the wells are washed. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to a reporter enzyme.

  • Signal Generation: A substrate for the reporter enzyme is added to generate a detectable signal.

  • IC₅₀ Calculation: The signal intensity, which is inversely proportional to the inhibitory activity of the compound, is measured. The IC₅₀ value is calculated by plotting the inhibitor concentration against the percentage of enzyme inhibition. [2]

Conclusion and Future Directions

The comparative analysis reveals that pyrimidine-5-carboxylic acid and its carbonitrile analogs are a promising class of compounds for the development of novel anticancer therapeutics. [7]The structure-activity relationships derived from this data show that subtle modifications to the pyrimidine scaffold can lead to significant improvements in both cytotoxicity and target-specific inhibition. [3][6] Compound 10b , with its potent, dual cytotoxic and EGFR-inhibitory activity, represents a strong lead candidate for further optimization. [6]Future research should focus on enhancing its kinase selectivity to minimize off-target effects, improving its pharmacokinetic properties for better in vivo efficacy, and exploring its potential against tumors with acquired resistance to current EGFR inhibitors. The methodologies outlined in this guide provide a validated framework for these continued drug discovery efforts.

References

  • Al-Warhi, T., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Al-Warhi, T., et al. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available at: [Link]

  • PubMed. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Available at: [Link]

  • Sahu, O. S. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • Impactfactor. (2023, March 25). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Available at: [Link]

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Singh, S. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]

  • Semantic Scholar. (2013, September 1). [PDF] Synthesis and biological activity of some pyrimidine derivatives. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 15). Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Available at: [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

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